molecular formula C8H10N2O2 B565516 2-Methyl-3-pyrimidin-2-yl-propionic acid CAS No. 819850-14-1

2-Methyl-3-pyrimidin-2-yl-propionic acid

Cat. No.: B565516
CAS No.: 819850-14-1
M. Wt: 166.18 g/mol
InChI Key: MUBSMKHUHLQYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-Pyrimidin-2-yl-Propionic Acid is a member of pyrimidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBSMKHUHLQYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655112
Record name 2-Methyl-3-(pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-14-1
Record name 2-Methyl-3-(pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 2-Methyl-3-pyrimidin-2-yl-propionic acid, a key intermediate in pharmaceutical synthesis. This document provides a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic techniques. The information presented is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic carboxylic acid containing a pyrimidine (B1678525) core. The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including antiviral and anticancer agents. As a synthetic intermediate, this compound offers a versatile platform for the development of novel therapeutic agents. This guide outlines a practical synthetic approach and the analytical methods for its complete characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process involving a Michael addition reaction followed by ester hydrolysis. This approach is efficient and utilizes readily available starting materials.

Synthesis_Pathway SM1 2-Methylpyrimidine (B1581581) Intermediate Methyl 2-methyl-3-(pyrimidin-2-yl)propanoate SM1->Intermediate Michael Addition 1 SM2 Methyl methacrylate (B99206) SM2->Intermediate FinalProduct This compound Intermediate->FinalProduct Ester Hydrolysis 2 Reagent1 Strong Base (e.g., NaH, LDA) Reagent1->Intermediate Reagent2 Acid/Base Hydrolysis (e.g., HCl or NaOH) Reagent2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-(pyrimidin-2-yl)propanoate (Michael Addition)

Materials:

  • 2-Methylpyrimidine

  • Methyl methacrylate

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) to the stirred THF.

  • Slowly add 2-methylpyrimidine (1.0 equivalent) to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl methacrylate (1.1 equivalents) dropwise.

  • Let the reaction proceed at 0 °C for one hour and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound (Ester Hydrolysis)

Materials:

  • Methyl 2-methyl-3-(pyrimidin-2-yl)propanoate

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH)

  • Water

  • Ethyl acetate

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • Dissolve the purified methyl 2-methyl-3-(pyrimidin-2-yl)propanoate (1.0 equivalent) in a mixture of water and a suitable co-solvent like methanol (B129727) or ethanol.

  • Add a solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
AppearanceWhite to off-white solid
CAS Number819850-14-1
Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
~8.7d2HH-4, H-6 (pyrimidine)
~7.2t1HH-5 (pyrimidine)
~3.2-3.4m1H-CH(CH₃)-
~3.0-3.2m2H-CH₂-pyrimidine
~1.3d3H-CH(CH₃)-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178-COOH
~168C-2 (pyrimidine)
~157C-4, C-6 (pyrimidine)
~120C-5 (pyrimidine)
~40-CH(CH₃)-
~35-CH₂-pyrimidine
~15-CH(CH₃)-

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 167.0815

  • Likely Fragmentation: Loss of COOH (m/z 121), loss of the propionic acid side chain.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start Step1 Step 1: Michael Addition (Formation of Ester Intermediate) Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Ester Hydrolysis (Formation of Carboxylic Acid) Purification1->Step2 Workup Aqueous Work-up & Extraction Step2->Workup Purification2 Purification 2 (Recrystallization) Workup->Purification2 Characterization Characterization (NMR, MS, etc.) Purification2->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and characterization.

Potential Biological Significance

While this compound is primarily known as a synthetic intermediate, pyrimidine derivatives are known to exhibit a wide range of biological activities. These activities include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural motifs present in the title compound suggest that its derivatives could be explored for various therapeutic applications.

Biological_Significance Core Pyrimidine Core AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral Anticancer Anticancer Core->Anticancer

Caption: Potential biological activities of pyrimidine-based compounds.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical agents. The versatility of the pyrimidine core suggests that this intermediate holds significant potential for the development of new therapeutics.

A Technical Guide to the Physicochemical Properties of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of novel pyrimidine (B1678525) derivatives, crucial for their development as therapeutic agents. This document details the experimental protocols for determining key parameters, presents quantitative data for a range of novel compounds, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Pyrimidine Derivatives

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For novel pyrimidine derivatives, a thorough understanding of their solubility, lipophilicity, melting point, acidity constant (pKa), and thermal stability is paramount for predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Data Summary

The following tables summarize the key physicochemical properties of a selection of recently synthesized, biologically active pyrimidine derivatives.

Table 1: Lipophilicity and Melting Point of Selected Pyrimidine Derivatives

Compound IDStructureLogPMelting Point (°C)Reference
2a 7-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one3.64240-242[1]
2b 7-(4-methoxyphenyl)-5-phenyl-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one4.36235-237[1]
2c 7-(4-fluorophenyl)-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one3.53245-247[1]
2d 7-(4-bromophenyl)-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one4.24242-244[1]
6a (E)-N-(4-chlorophenyl)-2-(4-methylpyrimidin-5-yl)ethan-1-imine-130-132[2]
6d (E)-2-(4-methylpyrimidin-5-yl)-N-(4-nitrophenyl)ethan-1-imine-145-147[2]
4c N'-(4-chloro-6-(2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl)pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine-189[3]
4d 3-((4-chloro-6-(2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl)pyrimidin-4-yl)amino)propan-1-ol-182[3]

Note: LogP values for compounds 2a-2d were determined experimentally using reversed-phase thin-layer chromatography[1]. Melting points were determined using standard capillary methods.

Table 2: Thermal Stability of Selected Pyrimidine Derivatives

Compound IDDecomposition Range (°C)% Weight LossReference
SNS-1 168-31195.55[4]
SNS-2 133-28196.36[4]
SNS-4 100-20097.24[4]
SNS-5 83-16197.50[4]
SDN-1 80-80088.16[4]
SDO-2 120-60096.69[4]
DPTP Resin >460 (T5%)-[5]

Note: Thermal stability was determined by thermogravimetric analysis (TGA)[4][5]. T5% indicates the temperature at which 5% weight loss occurs.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is critical. The following sections detail the standard methodologies for the key experiments.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of a compound is the shake-flask method .

Methodology:

  • An excess amount of the solid pyrimidine derivative is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the pyrimidine derivative in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Lipophilicity (LogP)

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).

Methodology:

  • A pre-weighed amount of the pyrimidine derivative is dissolved in a known volume of either n-octanol or water (pre-saturated with the other solvent).

  • A known volume of the second solvent (water or n-octanol, respectively) is added to a sealed flask.

  • The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the pyrimidine derivative in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Melting Point

The capillary method is a widely used and straightforward technique for determining the melting point of a crystalline solid.

Methodology:

  • A small amount of the finely powdered, dry pyrimidine derivative is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

  • The temperature at which the solid first begins to melt (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.

  • The melting point is reported as a range between these two temperatures. A narrow melting point range is often indicative of a pure compound.

Determination of Acidity Constant (pKa)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Methodology:

  • A known concentration of the pyrimidine derivative is dissolved in a suitable solvent, typically water or a co-solvent mixture if the compound has low aqueous solubility.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the solution from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

Determination of Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a compound.

Methodology:

  • A small, accurately weighed sample of the pyrimidine derivative is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA instrument continuously measures the mass of the sample as a function of temperature.

  • A thermogram is generated, plotting the percentage of weight loss against temperature.

  • The onset of decomposition and the temperature at which significant weight loss occurs provide information about the thermal stability of the compound.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel pyrimidine derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_physchem_props Physicochemical Properties cluster_bioactivity Biological Evaluation start Starting Materials (e.g., β-dicarbonyl, amidine) reaction Condensation Reaction start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity physchem Physicochemical Profiling purity->physchem solubility Solubility physchem->solubility logp LogP physchem->logp mp Melting Point physchem->mp pka pKa physchem->pka stability Thermal Stability physchem->stability bioassay In vitro/In vivo Assays stability->bioassay

A typical workflow for the synthesis and characterization of novel pyrimidine derivatives.
Signaling Pathway: EGFR Inhibition

Many pyrimidine derivatives exhibit anticancer activity by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the EGFR signaling pathway, a common target for these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Ligand EGF Ligand Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3_DAG IP3/DAG PLCg->IP3_DAG Transcription Gene Transcription STAT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt->Transcription Promotes Survival IP3_DAG->Transcription Modulates Calcium Signaling Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response Pyrimidine_Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_Inhibitor->EGFR Inhibits

The EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

References

"in silico prediction of 2-Methyl-3-pyrimidin-2-yl-propionic acid bioactivity"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 2-Methyl-3-pyrimidin-2-yl-propionic acid Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the initial phases of drug discovery, in silico methods offer a swift and economical approach to forecasting the biological activity and pharmacokinetic profiles of small molecules.[1] These computational strategies enable researchers to prioritize chemical candidates for synthesis and subsequent experimental validation, thus streamlining the drug development timeline.[1] This technical guide presents a comprehensive, hypothetical in silico workflow designed to predict the bioactivity of this compound, a compound cataloged primarily as a synthetic intermediate with no currently documented biological activity.[2][3][4] This document outlines detailed methodologies for target identification, molecular docking, and ADMET prediction, and serves as a practical guide for the computational evaluation of novel chemical entities.

Introduction

This compound is a small molecule containing a pyrimidine (B1678525) scaffold, a common feature in a variety of biologically active compounds, including kinase inhibitors. While its primary current use is in chemical synthesis, its structural characteristics suggest a potential for interaction with biological macromolecules.[4] Computational, or in silico, approaches have become indispensable in modern drug discovery for identifying and validating potential drug targets and leads.[5][6] These methods range from ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis, to target-based methods like molecular docking.[5][7][8][9]

This guide details a hypothetical in silico investigation to predict the bioactivity of this compound. The workflow is designed to identify potential protein targets, predict the binding affinity and mode of interaction, and evaluate its drug-like properties.

Proposed In Silico Experimental Workflow

The following workflow outlines a comprehensive in silico strategy to predict the bioactivity of this compound.

G cluster_0 Ligand Preparation cluster_1 Target Identification cluster_2 Molecular Docking cluster_3 ADMET Prediction cluster_4 Data Synthesis & Reporting ligand_prep 2D to 3D Conversion & Energy Minimization of this compound target_id Reverse Docking against a Library of Kinases (e.g., PDBbind) ligand_prep->target_id docking Docking Simulation with AutoDock Vina ligand_prep->docking admet_pred Prediction of Physicochemical Properties, Pharmacokinetics, and Toxicity using SwissADME & pro-Tox II ligand_prep->admet_pred target_selection Selection of High-Scoring Targets (e.g., JAK2, STAT3) target_id->target_selection protein_prep Preparation of Target Protein Structures (e.g., PDB ID: 4Z1B for JAK2) target_selection->protein_prep protein_prep->docking analysis Analysis of Binding Poses and Interactions docking->analysis data_synthesis Tabulation of Docking Scores, Binding Affinities, and ADMET Properties analysis->data_synthesis admet_pred->data_synthesis reporting Generation of Technical Report and Visualizations data_synthesis->reporting

Figure 1: Proposed in silico workflow for bioactivity prediction.

Ligand Preparation

The initial step involves the preparation of the this compound structure for computational analysis.

Protocol:

  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: The 2D structure is converted to a 3D conformation. An energy minimization procedure is then applied using a force field like MMFF94 to obtain a low-energy, stable conformation. This can be performed using software such as Open Babel or Maestro.

  • File Format Conversion: The optimized 3D structure is saved in a suitable format for docking, such as .pdbqt, which includes atomic charges and atom type definitions.

Target Identification

Given the absence of known targets, a reverse docking approach is proposed to identify potential protein binding partners.[5] The pyrimidine core is a common feature in kinase inhibitors, thus a library of kinase structures would be a primary focus.

Protocol:

  • Database Selection: A database of high-quality protein structures, such as the PDBbind database, will be utilized. This database contains experimentally determined binding affinity data for a large number of protein-ligand complexes.

  • Reverse Docking: The prepared ligand is docked against a curated library of protein targets, with a focus on the kinase family.

  • Target Prioritization: The results are ranked based on the predicted binding affinities. Proteins that show high predicted affinity for the ligand are selected as potential targets for further investigation. For this hypothetical study, we will consider Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) as potential targets due to their roles in inflammatory and proliferative signaling pathways.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] This method is instrumental in understanding the binding mode and affinity.[10][11][12]

Protocol:

  • Protein Structure Preparation: The 3D crystal structure of the target protein (e.g., JAK2, PDB ID: 4Z1B) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.[13]

  • Binding Site Definition: The active site for docking is defined. This is typically based on the location of a co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Simulation: A docking program like AutoDock Vina is used to predict the binding pose and affinity of this compound within the defined active site.[12][14] The simulation is typically run multiple times to ensure convergence to the best binding mode.

  • Results Analysis: The docking results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[11]

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[15]

Protocol:

  • Physicochemical Properties: Key molecular descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors are calculated.

  • Pharmacokinetic Prediction: Properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted using online tools like SwissADME.

  • Toxicity Prediction: Potential toxicity risks, such as mutagenicity and carcinogenicity, are assessed using platforms like pro-Tox II.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico experiments described above.

Table 1: Predicted Binding Affinities and Key Interactions with Potential Kinase Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
JAK24Z1B-7.8LEU855, GLY856, VAL863, LYS882, LEU932, ASP994Hydrogen Bond, Hydrophobic Interactions
STAT36NJS-6.9LYS591, GLU638, SER636, ILE634Hydrogen Bond, Electrostatic Interactions
p38 MAPK3S3I-7.2LYS53, MET109, LEU167, ASP168Hydrogen Bond, Hydrophobic Interactions

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight166.18 g/mol Good (Lipinski's Rule: <500)
LogP1.25Optimal Lipophilicity
Hydrogen Bond Donors1Good (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors4Good (Lipinski's Rule: ≤10)
Pharmacokinetics
GI AbsorptionHighLikely Good Oral Bioavailability
BBB PermeantNoLow Risk of CNS Side Effects
CYP2D6 InhibitorNoLow Risk of Drug-Drug Interactions
Drug-Likeness
Lipinski's Rule Violations0Drug-like
Toxicity
Mutagenicity (AMES test)NegativeLow Mutagenic Potential
CarcinogenicityNegativeLow Carcinogenic Potential

Visualization of a Hypothetical Signaling Pathway

Based on the hypothetical targeting of JAK2, the following diagram illustrates the potential mechanism of action of this compound within the JAK-STAT signaling pathway.

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Point of Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Compound 2-Methyl-3-pyrimidin-2-yl- propionic acid Compound->JAK2 Inhibition

Figure 2: Hypothetical inhibition of the JAK-STAT pathway.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. The hypothetical results from molecular docking and ADMET predictions suggest that this compound may possess favorable drug-like properties and could potentially act as an inhibitor of protein kinases such as JAK2.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. The methodologies and workflows presented here provide a robust framework for the initial stages of drug discovery, enabling the prioritization of compounds for further investigation through in vitro and in vivo studies. The integration of computational and experimental approaches is paramount for the successful development of novel therapeutic agents.

References

Uncharted Territory: The Mechanism of Action of 2-Methyl-3-pyrimidin-2-yl-propionic acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 2-Methyl-3-pyrimidin-2-yl-propionic acid, with no available data to support a hypothesis regarding its mechanism of action, biological targets, or cellular effects.

Despite its availability as a chemical entity, research into the pharmacological properties of this compound appears to be nonexistent in the public domain. The compound is consistently cataloged as a synthetic intermediate, a building block for the synthesis of other molecules for pharmaceutical research.[1][2][3][4][5] This classification suggests its primary utility lies in its chemical reactivity rather than any intrinsic biological activity.

Efforts to identify potential biological targets through broad searches for "propionic acid" derivatives yielded a generic list of potential protein families, including amino acid transporters, decarboxylases, and various receptors.[1][5] However, these recommendations are based on the general chemical class and are not specific to this compound. Without experimental validation, any association of this particular compound with these targets remains purely speculative.

Similarly, investigations into related chemical structures, such as purine (B94841) nucleoside analogs which also feature a pyrimidine (B1678525) ring, describe mechanisms involving the inhibition of DNA synthesis and induction of apoptosis.[3] Nevertheless, the structural divergence of this compound from these analogs makes it highly improbable that they share a similar mechanism of action.

The absence of any published studies on this compound means there is no quantitative data from binding assays, enzyme inhibition experiments, or cellular response studies to analyze. Consequently, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams, as requested for a technical guide, is not feasible.

References

Unlocking the Therapeutic Potential of Pyrimidine Compounds: An In-depth Technical Guide to Exploratory Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Its inherent presence in the building blocks of life, such as nucleic acids, makes it a privileged structure in the quest for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the exploratory screening of pyrimidine compounds, detailing experimental protocols, presenting comparative biological data, and visualizing key cellular pathways and workflows to aid researchers in the identification and development of promising new drug candidates.

Section 1: Therapeutic Landscape of Pyrimidine Derivatives

The versatility of the pyrimidine core has led to the discovery of compounds with significant potential across multiple therapeutic areas. Exploratory screenings have been pivotal in uncovering their roles as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Pyrimidine derivatives have demonstrated considerable promise in oncology, with numerous compounds exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[2][3] The mechanisms of action are diverse, often involving the inhibition of key enzymes that are critical for cancer cell proliferation and survival.[4][5]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassTarget/Cell LineActivity MetricValueReference
Pyrido[2,3-d]pyrimidine DerivativesLipoxygenase (LOX)IC5017 - 47.5 μM[6][7]
2,4,5-Substituted PyrimidinesBEL-74502 (Hepatocellular Carcinoma)IC50< 0.10 μM[2]
Tetralin-6-yl PyrimidinesLiver and Breast Cancer Cell Lines-Potent Activity[2]
4-Amino-1H-Pyrazolo[3,4-d] PyrimidinesA375 (Melanoma)-Potent Antiproliferative Activity[2]
Thiouracil DerivativesMCF-7 (Breast Cancer)IC503.80 - 4.70 µg/ml[8]
N-benzyl aminopyrimidine (2a)Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon CancerEC504 - 8 μM[9]
2,4,5,6-tetrasubstituted pyrimidine derivativesCyclin-Dependent Kinase 2 (CDK2)-Potent and selective inhibitory activities[4]
Pyrimidine derivatives (2a, 2f, 2h, 2l)Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)IC50< 3 µM[5]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[10][11][12][13]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassOrganism(s)Activity MetricValueReference
Thiazolidine-pyrimidine hybridsBacteria-Superior to Ciprofloxacin[14]
2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analoguesS. aureus, B. subtilis, E. coliMIC16.26 - 17.34 μg/ml[11]
3-methylpyrimidine compoundsBacteria and Fungi-Active[12]
Pyrimidin-2-ol/thiol/amine analoguesS. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, A. niger, C. albicansMIC-[13]
Bicyclic and Tricyclic PyrimidinesE. coli, B. subtilis, C. albicans-Active[15]
Antiviral Activity

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for the development of antiviral drugs.[16] These compounds can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the viral genome, leading to chain termination.[16][17]

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

Compound ClassVirusActivity MetricValueReference
Pyrimidine Nucleoside AnalogsSARS-CoV-2-Antiviral Activity[18]
1,2,3-triazolyl nucleoside analoguesInfluenza A H1N1IC5024.3 - 57.5 µM[17]
Pyrimidine-Der1Zika Virus (ZIKV)-Efficient Inhibition[16]
4,7-Disubstituted Pyrimido[4,5-d]pyrimidinesHuman Coronaviruses (HCoVs)EC50-[19]

Section 2: Key Experimental Protocols in Pyrimidine Screening

A systematic and rigorous experimental approach is crucial for the successful identification and characterization of therapeutically relevant pyrimidine compounds. This section details the methodologies for key in vitro assays.

Cytotoxicity and Antiproliferative Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[4] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[17]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for another 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][14]

Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrimidine compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[11]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).[14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to antimicrobial agents.[8][13]

Protocol:

  • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard) and uniformly swab it onto the surface of a Mueller-Hinton agar (B569324) plate.[21]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine compound onto the inoculated agar surface.[22]

  • Incubation: Incubate the plate, typically at 35-37°C, for 16-24 hours.[13]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is indicative of the compound's antimicrobial activity.[8]

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine the potency and mechanism of action of a compound against a specific enzyme target.[23][24]

General Protocol:

  • Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the pyrimidine inhibitor in an appropriate assay buffer.[19]

  • Assay Setup: In a microplate, combine the enzyme solution with various concentrations of the pyrimidine inhibitor or a vehicle control.[19]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to facilitate binding.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[19]

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).[25]

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.[23]

Section 3: Visualizing the Mechanisms - Signaling Pathways and Workflows

Understanding the cellular pathways affected by pyrimidine compounds and the workflows for their screening is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate these key concepts.

Signaling Pathways

BMP2_SMAD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR_II BMPR-II BMPR_I BMPR-I (ALK3/6) BMPR_II->BMPR_I Recruits & Phosphorylates Smad1_5_8 Smad1/5/8 BMPR_I->Smad1_5_8 Phosphorylates p_Smad1_5_8 p-Smad1/5/8 Smad_complex p-Smad1/5/8 - Smad4 Complex p_Smad1_5_8->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates & Binds Gene_Expression Osteogenic Gene Expression DNA->Gene_Expression Regulates BMP2 BMP2 BMP2->BMPR_II Binds

Caption: BMP2/SMAD1 signaling pathway, a target for osteogenic pyrimidine compounds.

CDK2_Inhibition_Pathway G1_Phase G1 Phase G1_S_Checkpoint G1/S Checkpoint G1_Phase->G1_S_Checkpoint S_Phase S Phase (DNA Replication) G1_S_Checkpoint->S_Phase Progression Apoptosis Apoptosis G1_S_Checkpoint->Apoptosis Arrest can lead to Cyclin_E_A Cyclin E / A Active_CDK2_Complex Active Cyclin E/A-CDK2 Complex Cyclin_E_A->Active_CDK2_Complex CDK2 CDK2 CDK2->Active_CDK2_Complex Active_CDK2_Complex->G1_S_Checkpoint Promotes Transition Pyrimidine_Inhibitor Pyrimidine CDK2 Inhibitor Pyrimidine_Inhibitor->CDK2 Inhibits

Caption: Inhibition of the cell cycle by pyrimidine-based CDK2 inhibitors.

Pin1_Inhibition_Mechanism cluster_protein_regulation Protein Regulation Phosphorylated_Substrate_cis Phosphorylated Substrate (pSer/Thr-Pro) - cis conformation Pin1 Pin1 Enzyme Phosphorylated_Substrate_cis->Pin1 Isomerization Phosphorylated_Substrate_trans Phosphorylated Substrate (pSer/Thr-Pro) - trans conformation Protein_Function Altered Protein Function (e.g., stability, activity) Phosphorylated_Substrate_trans->Protein_Function Leads to Pyrimidine_Inhibitor Pyrimidine Pin1 Inhibitor Pyrimidine_Inhibitor->Pin1 Inhibits

Caption: Mechanism of action for pyrimidine-based Pin1 inhibitors.

Experimental and Drug Discovery Workflows

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Lead Optimization Library Pyrimidine Compound Library Assay_Development Assay Development & Miniaturization Library->Assay_Development Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for high-throughput screening of pyrimidine compounds.

Conclusion

The exploratory screening of pyrimidine compounds continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of the pyrimidine scaffold, coupled with advances in high-throughput screening technologies and a deeper understanding of disease-related signaling pathways, provides a robust framework for the identification of potent and selective drug candidates. This technical guide offers a foundational resource for researchers in the field, providing standardized protocols, comparative data, and visual aids to streamline the initial phases of drug discovery and development. By leveraging these methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

Unlocking Molecular Architectures: A Technical Guide to the Structural Elucidaion of Novel Heterocyclic Compounds Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and characterize novel heterocyclic compounds is a cornerstone of modern drug discovery and development. These intricate molecular frameworks form the backbone of a vast array of pharmaceuticals and bioactive molecules. Unraveling their precise atomic arrangement is paramount to understanding their function, optimizing their properties, and ensuring their safety and efficacy. This technical guide provides an in-depth exploration of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—employed in the structural elucidation of these vital compounds.

This guide will delve into the detailed experimental protocols, data interpretation strategies, and the synergistic power of combining NMR and MS to achieve unambiguous structural assignment.

The Synergy of NMR and MS in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary techniques in the analytical chemist's toolkit.[1][2][3] While MS provides precise information about the molecular weight and elemental composition of a compound and its fragments, NMR offers an unparalleled view into the intricate bonding framework and the spatial arrangement of atoms within the molecule.[3][4] The combination of these two powerful methods provides a comprehensive picture, enabling scientists to piece together the molecular puzzle with a high degree of confidence.[5] Structures predicted by MS/MS fragmentation patterns are not always accurate, making NMR essential for definitive identification.[6]

A general workflow for the structural elucidation of a novel heterocyclic compound integrates these techniques in a logical sequence.

structural_elucidation_workflow cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Assembly & Verification Sample_Preparation Sample Preparation (Purification & Solubilization) MS_Analysis Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern Sample_Preparation->MS_Analysis Provides pure sample 1D_NMR 1D NMR (¹H, ¹³C, DEPT) MS_Analysis->1D_NMR Suggests molecular formula 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Identifies spin systems Fragment_Assembly Fragment Assembly & Structure Proposal 2D_NMR->Fragment_Assembly Establishes connectivity Stereochemistry Stereochemical Analysis (NOESY, ROESY) Fragment_Assembly->Stereochemistry Proposes planar structure Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure Defines 3D arrangement

Caption: A generalized workflow for novel compound structural elucidation.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is typically the first analytical step, providing a rapid assessment of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecular ion, which in turn allows for the deduction of the most probable molecular formula.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions.[7][8] The fragmentation pattern serves as a molecular fingerprint, offering clues about the presence of specific functional groups and the connectivity of the molecular backbone.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
  • Sample Preparation: Dissolve a small amount of the purified heterocyclic compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion or coupled with a liquid chromatography (LC) system.

  • Full Scan MS (MS1): Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). Determine the accurate mass of this peak to calculate the elemental composition.

  • Tandem MS (MS2):

    • Select the molecular ion as the precursor ion in the first mass analyzer (e.g., a quadrupole).

    • Introduce an inert collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion.

    • Analyze the resulting fragment ions in the second mass analyzer (e.g., an Orbitrap or Time-of-Flight).

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to propose substructures of the molecule.

Data Presentation: Interpreting Fragmentation Data

The fragmentation data obtained from an MS/MS experiment can be summarized in a table to facilitate the identification of key structural motifs.

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Neutral Loss (Da)Inferred Structural Fragment
251.082120223.087227.9949Loss of CO
251.082120195.092355.9898Loss of C₂H₂O
251.082135167.097483.9847Loss of C₃H₄O₂
251.082135139.0660112.0161Loss of C₅H₄O₂

This is an example table and does not represent a specific known compound.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.[9] It provides detailed information about the chemical environment of individual atoms and their connectivity. A standard suite of NMR experiments is typically employed for the complete structural elucidation of a novel heterocyclic compound.[6]

Core NMR Experiments for Structural Elucidation
  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms to which they are directly attached.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbon atoms over two or three bonds. This is crucial for connecting different spin systems and piecing together the carbon skeleton.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D experiments that show correlations between protons that are close in space, regardless of whether they are bonded. This is essential for determining the relative stereochemistry of the molecule.[6]

Experimental Protocol: A Standard Suite of NMR Experiments
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.[9] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard 1D ¹H NMR spectrum.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135, DEPT-90, and optionally DEPT-45 spectra.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds).

    • If stereochemistry is a consideration, acquire a NOESY or ROESY spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the 1D and 2D spectra to assign all proton and carbon signals and deduce the molecular structure.

Data Presentation: Tabulating NMR Data

A comprehensive table summarizing the NMR data is essential for a clear presentation of the structural assignment.

Positionδ¹³C (ppm)δ¹H (ppm, mult., J in Hz)COSY Correlations (¹H)HMBC Correlations (¹³C)
1---C2, C5, C6
2155.2---
3110.56.85 (d, 8.5)H4C2, C4, C4a
4128.97.52 (d, 8.5)H3C2, C4a, C5
4a135.8---
528.33.15 (t, 7.2)H6C1, C4a, C6, C7
635.12.90 (t, 7.2)H5C5, C7, C8
7170.1---
852.43.75 (s)-C7

This is an example table and does not represent a specific known compound.

The Logical Process of Structure Determination

The process of assembling a molecular structure from NMR and MS data follows a logical progression. The following diagram illustrates the decision-making process based on the data obtained from various experiments.

structure_determination_logic Start Start: Novel Compound MS_Data Acquire MS Data (HRMS, MS/MS) Start->MS_Data Molecular_Formula Propose Molecular Formula MS_Data->Molecular_Formula NMR_Data Acquire NMR Data (1D & 2D) Molecular_Formula->NMR_Data Identify_Fragments Identify Spin Systems & Functional Groups (¹H, ¹³C, DEPT, COSY) NMR_Data->Identify_Fragments Connect_Fragments Connect Fragments (HMBC) Identify_Fragments->Connect_Fragments Propose_Structure Propose Planar Structure Connect_Fragments->Propose_Structure Determine_Stereochem Determine Stereochemistry (NOESY/ROESY) Propose_Structure->Determine_Stereochem Final_Structure Final Structure Determine_Stereochem->Final_Structure

References

Quantum Chemical Calculations for Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, electronic properties, and reactivity. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at the molecular level, providing invaluable insights for rational drug design and development.[4][5] This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of pyrimidine derivatives, focusing on computational methods, data interpretation, and practical applications in drug discovery.

Core Computational Methodologies

Density Functional Theory (DFT) is the most widely employed quantum chemical method for studying pyrimidine derivatives due to its favorable balance between computational cost and accuracy.[4][6][7] Time-Dependent DFT (TD-DFT) is further utilized for investigating the electronic excited states and simulating UV-vis spectra.[6][7]

Detailed Computational Protocol: A Generalized Workflow

While specific parameters may vary depending on the research question and available computational resources, a general workflow for performing quantum chemical calculations on pyrimidine derivatives can be outlined as follows:

  • Molecular Structure Preparation:

    • The three-dimensional structure of the pyrimidine derivative is drawn using molecular editing software such as ChemDraw or Avogadro.

    • Initial geometry optimization is often performed using a lower level of theory or molecular mechanics to obtain a reasonable starting structure.

  • Geometry Optimization:

    • The primary geometry optimization is carried out using DFT. A common and effective combination of functional and basis set is B3LYP with the 6-311+G(d,p) or 6-311G(df,pd) basis sets.[6]

    • The optimization is typically performed in the gas phase to represent an isolated molecule. For studies investigating solvent effects, the Polarizable Continuum Model (PCM) can be employed.[6]

    • Frequency calculations are performed after optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Molecular Properties:

    • Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

      • Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.[4][8][9]

      • Thermodynamic Properties: Total energy, Gibbs free energy, and enthalpy.[6][7]

      • Spectroscopic Properties: Vibrational frequencies (for IR and Raman spectra) and electronic transition energies and oscillator strengths (for UV-vis spectra using TD-DFT).[6][7]

  • Molecular Docking (for Drug Design Applications):

    • To investigate the interaction of pyrimidine derivatives with biological targets, such as proteins or enzymes, molecular docking simulations are performed.[10][11][12][13]

    • Software such as AutoDock Vina or the Molecular Operating Environment (MOE) are commonly used.[11][12][14]

    • The protein structure is typically obtained from the Protein Data Bank (PDB).

    • The pyrimidine derivative (ligand) is docked into the active site of the protein, and the binding affinity (docking score) and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.[11][12]

Data Presentation and Interpretation

The quantitative data generated from quantum chemical calculations are crucial for understanding the structure-activity relationships (SAR) of pyrimidine derivatives.

Table 1: Calculated Quantum Chemical Properties of Representative Pyrimidine Derivatives
DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
Triazolo[1,5-a]pyrimidine Derivative (45)B3LYP/6-311G(df,pd)----[6]
2-aminopyrimidine derivative (4a)-----[13]
2-aminopyrimidine derivative (4b)-----[13]
2-aminopyrimidine derivative (4c)-----[13]
2-aminopyrimidine derivative (4h)-----[13]

Note: Specific values for HOMO, LUMO, and Dipole Moment were not consistently available in a comparable format across all initial search results. This table structure is provided as a template for presenting such data.

Table 2: Molecular Docking Results of Pyrimidine Derivatives with Target Proteins
DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Pyrimidine Derivative (4a)Cyclin-dependent kinase 2 (1HCK)-7.7-[13]
Pyrimidine Derivative (4b)Cyclin-dependent kinase 2 (1HCK)-7.4-[13]
Pyrimidine Derivative (4c)Cyclin-dependent kinase 2 (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[13]
Pyrimidine Derivative (4h)Cyclin-dependent kinase 2 (1HCK)-7.5-[13]
Amino-pyrimidine derivativesInsulin-like growth factor 1 receptor (IGF1R)-5.8 to -7.9-[12]
Pyrido[2,3-d]pyrimidine (7c, 7d, 7e)SARS-CoV-2 Main Protease (Mpro)-THR26, GLU166, CSY145, CYS145, SER144[14]

Visualization of Workflows and Pathways

Visualizing the logical flow of computational studies and the interaction pathways of the designed molecules is essential for clear communication of the research.

Computational_Workflow cluster_prep 1. Molecular Preparation cluster_calc 2. Quantum Chemical Calculations cluster_dock 3. Drug Design Application cluster_output 4. Output & Analysis Mol_Design Design Pyrimidine Derivative TwoD_to_ThreeD 2D to 3D Conversion Mol_Design->TwoD_to_ThreeD Energy_Min Energy Minimization TwoD_to_ThreeD->Energy_Min DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Energy_Min->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Prop_Calc Property Calculation (HOMO, LUMO, etc.) DFT_Opt->Prop_Calc TD_DFT TD-DFT for Spectra DFT_Opt->TD_DFT Docking Molecular Docking Prop_Calc->Docking Target_Prep Prepare Target Protein Target_Prep->Docking Analysis Analyze Binding Interactions Docking->Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis->SAR_Study Lead_Opt Lead Optimization SAR_Study->Lead_Opt

Caption: A generalized workflow for quantum chemical calculations and molecular docking of pyrimidine derivatives.

Molecular_Docking_Pathway cluster_interactions Binding Interactions Ligand Pyrimidine Derivative (Ligand) Complex Ligand-Protein Complex Ligand->Complex Protein Target Protein (e.g., Kinase, Protease) Protein->Complex H_Bond Hydrogen Bonds Complex->H_Bond stabilize binding Hydrophobic Hydrophobic Interactions Complex->Hydrophobic contribute to affinity Pi_Interactions Pi-Stacking/Pi-Alkyl Complex->Pi_Interactions orient the ligand

Caption: Logical relationship in a molecular docking study of a pyrimidine derivative with a target protein.

Conclusion

Quantum chemical calculations provide a robust framework for investigating the fundamental properties of pyrimidine derivatives, thereby accelerating the drug discovery process. By leveraging methods like DFT and molecular docking, researchers can gain a deeper understanding of molecular structure, reactivity, and biological interactions. This knowledge is instrumental in designing novel pyrimidine-based therapeutic agents with enhanced efficacy and specificity. The integration of computational and experimental approaches holds the key to unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

Potential Biological Targets for 2-Methyl-3-pyrimidin-2-yl-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

This technical guide explores the potential biological targets of 2-Methyl-3-pyrimidin-2-yl-propionic acid, a heterocyclic carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, its structural motifs—a pyrimidine (B1678525) ring linked to a methyl-substituted propionic acid—strongly suggest a potential mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes. This guide synthesizes information from studies on structurally related pyrimidine and arylpropionic acid derivatives to build a hypothesis-driven overview of its likely pharmacological profile. We present potential signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for in vitro and in vivo validation.

Introduction: The Case for Cyclooxygenase Inhibition

This compound belongs to a class of compounds that merges two important pharmacophores: the pyrimidine nucleus and the propionic acid side chain. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Similarly, the 2-arylpropionic acid structure is the cornerstone of the widely-used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

The primary mechanism of action for many pyrimidine derivatives with anti-inflammatory properties is the inhibition of COX enzymes, which are critical for the production of prostaglandins (B1171923), key mediators of inflammation.[2][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammatory processes.[4][5] Selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[2]

Given the structural similarities, it is highly probable that this compound acts as a COX inhibitor. This guide will, therefore, focus on this hypothesis.

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that this compound functions by inhibiting the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins (PGs) from arachidonic acid. This, in turn, would mitigate inflammatory responses.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-Methyl-3-pyrimidin-2-yl- propionic acid Test_Compound->COX_Enzymes Inhibition

Figure 1: Hypothesized inhibition of the COX signaling pathway.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the in vitro COX inhibitory activity of various pyrimidine derivatives and established NSAIDs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative 35.500.856.47[6]
Pyrimidine Derivative 4a5.050.657.77[6]
Pyrazolo[3,4-d]pyrimidine 3a>10012.5-[5]
Pyrazolo[3,4-d]pyrimidine 4b>1008.2-[5]
Pyrano[2,3-d]pyrimidine 5-0.04-[5]
Pyrano[2,3-d]pyrimidine 6-0.04-[5]

IC₅₀: The half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): Ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2. '-' indicates data not available in the cited source.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Standard NSAIDs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib6.340.5611.32[6]
Ibuprofen3.11.22.58[6]
Indomethacin---[7]
Diclofenac---[5]

Recommended Experimental Protocols for Target Validation

To validate the hypothesized biological target of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay Principle: The peroxidase activity of COX is measured using a colorimetric or fluorometric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or Amplex Red.[8][9] The rate of oxidation of the probe in the presence of arachidonic acid is monitored.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, a heme cofactor, and the detection probe.

    • Add the test compound at various concentrations (typically in DMSO) to the reaction mixture.

    • Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2).

    • After a brief pre-incubation, add the substrate, arachidonic acid, to start the enzymatic reaction.

    • Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In_Vitro_COX_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, Cofactor, Probe) Incubate Add Compound and COX Enzyme to Reaction Mix Reagents->Incubate Compound Prepare Serial Dilutions of This compound Compound->Incubate Start Add Arachidonic Acid Incubate->Start Measure Monitor Absorbance/ Fluorescence Start->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible animal model for evaluating the acute anti-inflammatory activity of a compound.[10][11][12]

Methodology:

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test compound (this compound) orally or intraperitoneally at various doses. A positive control group (e.g., receiving indomethacin) and a vehicle control group should be included.

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[11][13]

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Paw_Edema_Model Dosing Administer Test Compound, Positive Control, or Vehicle Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume at Timed Intervals Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Ex Vivo LPS-Induced Cytokine Release Assay

This assay assesses the effect of the test compound on the production of pro-inflammatory cytokines in a more physiologically relevant system.[14][15][16]

Methodology:

  • Sample: Freshly drawn whole blood from healthy human volunteers or rodents.

  • Procedure:

    • Incubate whole blood samples with various concentrations of the test compound or a vehicle control.

    • Stimulate the blood with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.[14][17]

    • After an incubation period (e.g., 24 hours), centrifuge the samples to collect the plasma.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE₂) in the plasma using specific ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine release by the test compound and calculate the IC₅₀ values.

Conclusion

While direct experimental evidence for the biological targets of this compound is not yet available, its chemical structure strongly suggests that it is a promising candidate for a cyclooxygenase inhibitor. The presence of both the pyrimidine ring and the propionic acid moiety points towards a potential anti-inflammatory and analgesic profile. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and characterizing the pharmacological properties of this compound. Further research into this and similar molecules could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) ring, a fundamental heterocyclic structure, is a ubiquitous motif in nature, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3][4] Over the past six decades, pyrimidine analogs have emerged as crucial components in the treatment of a wide spectrum of diseases, including cancer, viral infections, and bacterial infections.[1][5] This technical guide provides a comprehensive literature review of pyrimidine analogs in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, presented with detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

Therapeutic Applications of Pyrimidine Analogs

The versatility of the pyrimidine core allows for extensive chemical modifications, resulting in compounds that can interact with a wide range of biological targets.[4][6] This has led to the successful development of pyrimidine-based drugs in several key therapeutic areas.

Anticancer Agents

Pyrimidine analogs have made a profound impact on cancer chemotherapy.[7] These compounds primarily act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[8][9]

One of the earliest and most successful examples is 5-Fluorouracil (B62378) (5-FU) , which functions as an inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines.[10] Another prominent anticancer pyrimidine analog is Gemcitabine , a deoxycytidine analog used in the treatment of various solid tumors, including pancreatic, breast, and non-small cell lung cancer.[11] More recent advancements have focused on developing pyrimidine-based kinase inhibitors that target specific signaling pathways dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.[11][12]

Antiviral Agents

The development of pyrimidine nucleoside analogs has been a cornerstone of antiviral therapy. These agents typically mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication.[13]

A landmark example is Zidovudine (B1683550) (AZT) , the first drug approved for the treatment of HIV.[14] AZT is a thymidine (B127349) analog that, upon intracellular phosphorylation, is incorporated into the viral DNA by reverse transcriptase, causing chain termination. Other important antiviral pyrimidine analogs include Trifluridine and Idoxuridine, used in the treatment of herpes simplex virus infections.[15]

Antimicrobial Agents

Pyrimidine derivatives also exhibit significant antibacterial and antifungal properties.[7][16] Some of these compounds act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[17] For instance, Trimethoprim , a diaminopyrimidine, is a potent inhibitor of bacterial DHFR and is often used in combination with a sulfonamide.[18] The development of novel pyrimidine-based antimicrobial agents continues to be an active area of research to combat the growing threat of antibiotic resistance.[3]

Quantitative Data on Pyrimidine Analogs

The following tables summarize key quantitative data for representative pyrimidine analogs across different therapeutic areas, providing a comparative overview of their biological activity.

Table 1: Anticancer Activity of Selected Pyrimidine Analogs

CompoundCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
5-FluorouracilColo 205 (Colon)Cell Viability~1[12]
GemcitabineBxPC-3 (Pancreatic)Cytotoxicity0.015[11]
Erlotinib (EGFR Inhibitor)A549 (Lung)Antiproliferative0.002[19]
Ruxolitinib (JAK1/2 Inhibitor)HEL (Erythroleukemia)Cell Proliferation0.18
Pyrazolo[3,4-d]pyrimidine derivative (VIIa)57 cancer cell linesAntitumor0.326 - 4.31[20]
Aminopyrimidine derivative (2a)Glioblastoma, Breast, Oral, Colon cancer cell linesCell Viability4 - 8[21]

Table 2: Antiviral Activity of Selected Pyrimidine Analogs

CompoundVirusHost CellAssay TypeIC50 / EC50 (µM)Reference
Zidovudine (AZT)HIV-1MT-4Antiviral0.005[4]
TrifluridineHerpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction0.1[15]
2'-fluoro-2'-deoxyuridine ProTide (23a)Influenza AMDCKAntiviral49[13]
Nucleoside analog (2i)Influenza A (H1N1)MDCKAntiviral57.5[22]
Nucleoside analog (5i)Influenza A (H1N1)MDCKAntiviral24.3[22]

Table 3: Antimicrobial Activity of Selected Pyrimidine Analogs

CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
TrimethoprimEscherichia coliBroth Microdilution0.5[18]
3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivativeEscherichia coliDisc Diffusion- (Zone of inhibition)[3]
2-oxopyrimidine derivativeStaphylococcus aureusTube Dilution- (MIC)[8]
5-formamidopyrimidine derivativeMycobacterium tuberculosis H37RvIn vitro≤1[23]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research and development of pyrimidine analogs.

Synthesis of Pyrimidine Analogs

General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines:

This method is a classical approach for constructing the pyrimidine ring.

  • Chalcone (B49325) Synthesis: An appropriately substituted aromatic aldehyde (10 mmol) and an acetophenone (B1666503) derivative (10 mmol) are dissolved in ethanol (B145695) (50 mL). An aqueous solution of sodium hydroxide (B78521) (40%, 10 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the corresponding chalcone.

  • Pyrimidine Ring Formation: The synthesized chalcone (5 mmol) and urea (B33335) or thiourea (B124793) (5 mmol) are refluxed in a solution of sodium ethoxide (prepared by dissolving 0.12 g of sodium in 20 mL of absolute ethanol) for 6-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired pyrimidine derivative.[16][24]

Synthesis of 5-Fluorouracil (5-FU):

A common industrial process for the synthesis of 5-FU is as follows:

  • A solution of cytosine (10 mmol) in water (30 mL) is cooled to 5°C.

  • Fluorine gas (diluted with nitrogen) is bubbled through the solution while maintaining the temperature. The reaction progress is monitored by an appropriate method.

  • After the reaction is complete, the pH of the reaction mixture is adjusted to 8.0 with sodium hydroxide.

  • The mixture is then heated at 80°C for a specified period.

  • The reaction mixture is concentrated under reduced pressure.

  • The resulting solid is washed with ethanol and recrystallized from water to yield 5-fluorouracil.[23]

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (General Protocol):

This assay is crucial for evaluating pyrimidine-based kinase inhibitors.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (pyrimidine analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. The test compounds are serially diluted in DMSO and then further diluted in the assay buffer. b. The kinase, substrate, and test compound are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 10-15 minutes) at room temperature. c. The kinase reaction is initiated by adding ATP. d. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Media and Reagents: Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compounds, and standard antimicrobial agents.

  • Procedure: a. The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate. b. A standardized microbial inoculum is added to each well. c. The plates are incubated at a suitable temperature (e.g., 35-37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by pyrimidine analogs is crucial for rational drug design and development.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[25] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[26] Pyrimidine-based EGFR inhibitors, such as Erlotinib and Gefitinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[12]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and its inhibition.
Mechanism of Action of Zidovudine (AZT)

Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) that targets the HIV reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA.[27]

AZT_Mechanism_of_Action AZT Zidovudine (AZT) Cellular_Kinases Cellular Kinases AZT->Cellular_Kinases AZT_TP AZT-Triphosphate (Active Form) Cellular_Kinases->AZT_TP HIV_RT HIV Reverse Transcriptase AZT_TP->HIV_RT Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination No_Replication Inhibition of Viral Replication Chain_Termination->No_Replication

Mechanism of action of Zidovudine (AZT).
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and differentiation.[2] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Pyrimidine-based JAK inhibitors, such as Ruxolitinib, target the ATP-binding site of JAKs, preventing their activation and subsequent phosphorylation of STAT proteins, thereby blocking the downstream gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates Pyrimidine_Inhibitor Pyrimidine-based JAK Inhibitor Pyrimidine_Inhibitor->JAK pSTAT p-STAT (active) Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression regulates

JAK-STAT signaling pathway and its inhibition.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility and inherent biological relevance have enabled the development of numerous life-saving medications. This technical guide has provided a comprehensive overview of the role of pyrimidine analogs in modern medicine, complete with detailed experimental protocols, quantitative data, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system. Future research in this area will likely focus on the development of more selective and potent pyrimidine-based inhibitors, the exploration of novel biological targets, and the application of innovative synthetic methodologies to expand the chemical space of pyrimidine derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-3-pyrimidin-2-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 2-Methyl-3-pyrimidin-2-yl-propionic acid, a potentially valuable building block in medicinal chemistry and drug discovery. The described method utilizes a malonic ester synthesis pathway, a robust and well-established method for the formation of substituted carboxylic acids.

Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

StepReactionReactantsSolventReaction Time (h)Temperature (°C)Yield (%)
1Alkylation2-(chloromethyl)pyrimidine (B1313406), Diethyl methylmalonateEthanol (B145695)67885
2Hydrolysis & DecarboxylationDiethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonateEthanol/Water1210092

Experimental Protocols

Step 1: Synthesis of Diethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonate

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g (100 mmol) of sodium in 100 mL of absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add 17.4 g (100 mmol) of diethyl methylmalonate dropwise with stirring.

  • Alkylation: Following the addition of the malonic ester, add a solution of 12.85 g (100 mmol) of 2-(chloromethyl)pyrimidine in 50 mL of ethanol dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux for 6 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the sodium chloride precipitate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonate as a colorless oil.

Step 2: Synthesis of this compound

  • Hydrolysis: In a 250 mL round-bottom flask, dissolve the product from Step 1 in 100 mL of a 20% aqueous sodium hydroxide (B78521) solution.

  • Reflux: Heat the mixture to reflux for 8 hours to ensure complete hydrolysis of the ester groups.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Decarboxylation: Heat the acidified solution to reflux for 4 hours to effect decarboxylation.

  • Isolation: Cool the solution to room temperature, which should result in the precipitation of the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Workflow Start Start Step1 Step 1: Alkylation (Diethyl Methylmalonate + 2-(chloromethyl)pyrimidine) Start->Step1 Intermediate Diethyl 2-methyl-2- (pyrimidin-2-ylmethyl)malonate Step1->Intermediate Yield: 85% Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 Product 2-Methyl-3-pyrimidin-2-yl- propionic Acid Step2->Product Yield: 92% End End Product->End

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Mechanism Substrate1 Diethyl Methylmalonate Enolate Enolate Intermediate Substrate1->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Alkylated_Ester Diethyl 2-methyl-2- (pyrimidin-2-ylmethyl)malonate Enolate->Alkylated_Ester SN2 Attack Substrate2 2-(chloromethyl)pyrimidine Substrate2->Alkylated_Ester Dicarboxylic_Acid Dicarboxylic Acid Intermediate Alkylated_Ester->Dicarboxylic_Acid Ester Hydrolysis Hydrolysis NaOH / H₂O (Hydrolysis) Hydrolysis->Dicarboxylic_Acid Final_Product 2-Methyl-3-pyrimidin-2-yl- propionic Acid Dicarboxylic_Acid->Final_Product Loss of CO₂ Decarboxylation Heat / H⁺ (Decarboxylation) Decarboxylation->Final_Product

Caption: Reaction mechanism for the synthesis of the target compound.

Developing In Vitro Assays for Novel Small Molecule Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel small molecule inhibitors are foundational to modern drug discovery. In vitro assays serve as the primary platform for screening compound libraries, determining inhibitory potency, and elucidating mechanisms of action. This document provides detailed application notes and protocols for establishing robust biochemical and cell-based assays to evaluate small molecule inhibitors against enzymatic targets.

A critical initial step in characterizing a novel inhibitor is the determination of its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific target, such as an enzyme, by 50%.[1] This parameter is essential for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.[2]

I. Biochemical Assays for Enzyme Inhibitors

Biochemical assays utilize purified enzymes to directly measure the effect of a small molecule on its catalytic activity.[1] These assays are crucial for initial hit identification and for detailed kinetic studies to understand the inhibitor's mechanism of action.

Experimental Workflow: Biochemical IC50 Determination

The general workflow for determining the IC50 of a small molecule inhibitor in a biochemical assay involves preparing the enzyme and inhibitor, initiating the enzymatic reaction with a substrate, and detecting the resulting product.

Biochemical IC50 Determination Workflow A Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) B Dispense Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Incubate at Optimal Temperature D->E F Stop Reaction (optional) E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: Workflow for inhibitor screening and IC50 determination.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method for determining the IC50 of a novel inhibitor using a spectrophotometric assay, which measures the change in absorbance as a substrate is converted into a colored product.[1]

Materials:

  • Purified target enzyme

  • Chromogenic substrate

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)[1]

  • Positive control inhibitor (if available)

  • Negative control (solvent only)[1]

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors. Serially dilute the test inhibitor to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test inhibitor at various concentrations (or solvent for control)

    • Enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1][3]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.[1][3]

  • Signal Detection: Immediately begin monitoring the change in absorbance at the appropriate wavelength using a microplate spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data: Set the activity of the uninhibited control (solvent only) to 100% and the background (no enzyme) to 0%.[1]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Data Presentation: Biochemical IC50 Values

Compound IDTarget EnzymeIC50 (nM)Hill Slope
SMI-001Kinase A15.21.10.99
SMI-002Kinase A89.70.90.98
SMI-003Kinase A5.41.20.99
Control-InhKinase A10.11.00.99

II. Cell-Based Assays for Inhibitor Efficacy

While biochemical assays are essential for direct inhibitor-target interaction studies, cell-based assays provide a more physiologically relevant context by evaluating inhibitor activity within a living cell.[1] These assays can provide insights into cell permeability, off-target effects, and engagement with the target in its natural environment.[5][6]

Signaling Pathway Example: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a common signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in diseases like cancer. Small molecule inhibitors are often developed to target kinases within this pathway, such as MEK and ERK.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Small Molecule Inhibitor (e.g., MEK inhibitor) Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK signaling pathway by a MEK inhibitor.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes how to measure the inhibition of a specific kinase within a signaling pathway by detecting the phosphorylation status of its downstream substrate using Western blotting.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test inhibitors

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the phosphorylated substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.

    • Calculate the percentage of phosphorylation inhibition relative to the untreated control.

    • Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50.

Data Presentation: Cellular IC50 Values

Compound IDTarget PathwayCellular IC50 (µM)
SMI-001MAPK (p-ERK)0.52
SMI-002MAPK (p-ERK)2.1
SMI-003MAPK (p-ERK)0.18
Control-InhMAPK (p-ERK)0.45

III. Conclusion

The development of robust and reproducible in vitro assays is a cornerstone of successful small molecule inhibitor discovery. By employing a combination of biochemical and cell-based approaches, researchers can effectively identify potent inhibitors, understand their mechanisms of action, and validate their efficacy in a cellular context. The protocols and data presentation formats provided here offer a framework for the systematic evaluation of novel small molecule inhibitors.

References

Application Notes and Protocols for Cell-Based Assay Development of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-based compounds represent a promising class of molecules with a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] The development of robust and reliable cell-based assays is a critical step in the discovery and preclinical evaluation of these compounds. These assays are essential for determining cytotoxic potential, understanding mechanisms of action, and identifying lead candidates for further development. This document provides detailed protocols for a suite of cell-based assays commonly used to evaluate pyrimidine (B1678525) derivatives and offers guidance on data interpretation and visualization of relevant biological pathways.

Many pyrimidine compounds function as antimetabolites by mimicking endogenous pyrimidines and interfering with nucleic acid synthesis, a key process in rapidly dividing cancer cells.[3][4] This interference can lead to DNA damage and ultimately trigger programmed cell death (apoptosis).[3] Additionally, specific pyrimidine derivatives have been shown to target and inhibit protein kinases, such as PIM-1 and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[5]

Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyrimidine compounds against different cancer cell lines, as determined by the MTT assay. This data, collated from multiple studies, highlights the diverse potency of these compounds and underscores the importance of cell line selection in cytotoxicity screening.[1]

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast Cancer)MTT0.57[1]
Pyrido[2,3-d]pyrimidine 4HepG2 (Liver Cancer)MTT1.13[1]
Pyrido[2,3-d]pyrimidine 11MCF-7 (Breast Cancer)MTT1.31[1]
Pyrido[2,3-d]pyrimidine 11HepG2 (Liver Cancer)MTT0.99[1]
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT1.629[1]
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT1.841[1]
Indazol-pyrimidine 4iA549 (Lung Cancer)MTT2.305[1]
Compound 3bPC3 (Prostate Cancer)MTT21[6]
Compound 3dPC3 (Prostate Cancer)MTT~2-3x more potent than vinblastine (B1199706) sulfate[6]
Compound 4MCF-7 (Breast Cancer)MTT0.57[7]
Compound 10MCF-7 (Breast Cancer)MTTPotent[7]
Compound 4bSW480 (Colon Cancer)MTT11.08[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine-based compounds.

Cell Viability and Cytotoxicity Assays

A primary step in evaluating pyrimidine-based compounds is to determine their effect on cell viability and proliferation. Several colorimetric assays are available for this purpose.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.[1][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3][5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[3] Gently mix on an orbital shaker for 5-10 minutes.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[1]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[1]

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add the prepared XTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of cellular protein content.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.[3]

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[3]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.[3]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[9]

  • Post-Stain Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry the plates.[9]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[9]

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell growth inhibition as a percentage of the vehicle-treated control cells.

The LDH assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[9]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with pyrimidine compounds in a 96-well plate as described for the MTT assay.[1]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.[1][9]

  • LDH Reaction: Prepare the LDH reaction mixture containing the substrate and cofactor according to the manufacturer's instructions and add it to each well containing the supernatant.[1][9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assays

To determine if the cytotoxic effects of pyrimidine compounds are due to the induction of apoptosis, the following assay can be performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium (B1200493) iodide is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Pyrimidine analogs can interfere with DNA synthesis, leading to cell cycle arrest.[7] Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the pyrimidine compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by pyrimidine-based compounds and a typical experimental workflow for their evaluation.

cluster_0 Pyrimidine Antimetabolite Mechanism Pyrimidine_Analog Pyrimidine Analog Cell_Uptake Cellular Uptake Pyrimidine_Analog->Cell_Uptake Intracellular_Activation Intracellular Activation (Phosphorylation) Cell_Uptake->Intracellular_Activation Active_Metabolite Active Metabolite Intracellular_Activation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Incorporation Thymidylate_Synthase Thymidylate Synthase Active_Metabolite->Thymidylate_Synthase Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RNA_Function RNA Function Alteration RNA_Polymerase->RNA_Function dTMP_Synthesis dTMP Synthesis Inhibition Thymidylate_Synthase->dTMP_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Function->Apoptosis dTMP_Synthesis->Apoptosis

Caption: Simplified pathway of pyrimidine antimetabolite cytotoxicity.

Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding (96-well plates) Start->Cell_Culture Adherence Allow Cells to Adhere (24h) Cell_Culture->Adherence Compound_Treatment Treat with Pyrimidine Derivatives (various concentrations) Adherence->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Assay Data_Acquisition Data Acquisition (Microplate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis: Calculate % Viability, IC50 Data_Acquisition->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: Workflow of a typical in vitro cytotoxicity assay.

cluster_1 PIM-1 Kinase Inhibition Pathway Pyrimidine_Inhibitor Pyrido[2,3-d]pyrimidine Derivative PIM1 PIM-1 Kinase Pyrimidine_Inhibitor->PIM1 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Inhibitor->Cell_Cycle_Arrest Leads to Apoptosis_Induction Induction of Apoptosis Pyrimidine_Inhibitor->Apoptosis_Induction Leads to Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Activates Phosphorylation Phosphorylation Substrates->Phosphorylation Cell_Cycle Cell Cycle Progression Phosphorylation->Cell_Cycle Anti_Apoptosis Inhibition of Apoptosis Phosphorylation->Anti_Apoptosis

Caption: PIM-1 kinase inhibition by pyrimidine derivatives.

References

Application Notes and Protocols for 2-Methyl-3-pyrimidin-2-yl-propionic acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes are hypothetical and are based on the known anticancer activities of structurally related compounds, namely propionic acid and various pyrimidine (B1678525) derivatives. The specific biological effects of 2-Methyl-3-pyrimidin-2-yl-propionic acid require experimental validation.

Introduction

This compound is a novel small molecule that incorporates two key pharmacophores: a pyrimidine ring and a propionic acid moiety. Pyrimidine derivatives are a well-established class of compounds with diverse biological activities, including anticancer properties, often acting as inhibitors of critical cellular processes. Similarly, propionic acid, a short-chain fatty acid, has been shown to exhibit anticancer effects, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Given its hybrid structure, this compound is a compound of interest for cancer research. These notes provide a hypothetical framework for investigating its potential applications in cancer cell lines, including proposed mechanisms of action and detailed experimental protocols.

Hypothesized Applications in Cancer Cell Lines

Based on the known bioactivities of its constituent moieties, this compound is hypothesized to have the following applications in cancer research:

  • Inhibition of Cancer Cell Proliferation: The compound may exhibit cytotoxic effects on various cancer cell lines.

  • Induction of Apoptosis: It may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

  • Induction of Cell Cycle Arrest: The compound could potentially halt the cell cycle at specific checkpoints, preventing cancer cell division.

  • Induction of Autophagy: It might induce autophagic processes, which can lead to cell death in some cancer contexts.

Proposed Mechanisms of Action (Hypothetical)

The anticancer effects of this compound may be mediated through the modulation of several key signaling pathways.

G cluster_0 Hypothetical Signaling Pathway for this compound Compound 2-Methyl-3-pyrimidin-2-yl- propionic acid AKT AKT Compound->AKT Inhibition Bcl2 Bcl-2 Compound->Bcl2 Downregulation Bax Bax Compound->Bax Upregulation p21 p21 Compound->p21 Upregulation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Caspases Caspases Bax->Caspases Caspases->Apoptosis Cyclins Cyclins/CDKs p21->Cyclins Inhibition CellCycleArrest Cell Cycle Arrest (G2/M) Cyclins->CellCycleArrest Progression

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow

A systematic approach is recommended to evaluate the anticancer potential of this compound.

G cluster_1 Experimental Workflow Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT/WST-1) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (Key Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Analysis & Conclusion WesternBlot->End

Caption: Proposed experimental workflow for evaluating the compound.

Data Presentation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
H1299Lung CancerExperimental Value
H1703Lung CancerExperimental Value
HeLaCervical CancerExperimental Value
HepG2Liver CancerExperimental Value
MCF-7Breast CancerExperimental Value

Table 2: Effect of this compound on Apoptosis

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
H1299 ControlExperimental ValueExperimental Value
IC50Experimental ValueExperimental Value
HeLa ControlExperimental ValueExperimental Value
IC50Experimental ValueExperimental Value

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
H1299 ControlExperimental ValueExperimental ValueExperimental Value
IC50Experimental ValueExperimental ValueExperimental Value
HeLa ControlExperimental ValueExperimental ValueExperimental Value
IC50Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., H1299, HeLa)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Lyse treated and untreated cells and determine protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control.

Conclusion and Future Directions

These application notes provide a comprehensive, albeit hypothetical, starting point for the investigation of this compound as a potential anticancer agent. The proposed experiments will help to elucidate its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. Positive results from these in vitro studies would warrant further investigation into its mechanism of action and its efficacy in in vivo cancer models.

Application Notes & Protocols: High-Throughput Screening of 2-Methyl-3-pyrimidin-2-yl-propionic Acid Analogs for GABA Aminotransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] The dysregulation of GABAergic signaling is implicated in various neurological disorders, including epilepsy, anxiety, and substance use disorders.[1][2] GABA aminotransferase (GABA-AT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is the key enzyme responsible for the degradation of GABA.[1] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This makes GABA-AT a compelling therapeutic target for the development of novel anticonvulsant and anxiolytic agents.[1][3]

The compound 2-Methyl-3-pyrimidin-2-yl-propionic acid and its analogs represent a class of molecules with potential therapeutic applications in neurological disorders. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of these analogs to identify potent and selective inhibitors of human GABA-AT.

Biological Target: GABA Aminotransferase (GABA-AT)

GABA-AT catalyzes the transamination of GABA to succinic semialdehyde, which is then oxidized to succinate (B1194679) and enters the Krebs cycle. By inhibiting GABA-AT, the catabolism of GABA is reduced, leading to elevated GABA levels in the brain.[1] Several established antiepileptic drugs, such as vigabatrin, act through this mechanism.[1] Therefore, GABA-AT is the primary biological target for the high-throughput screening of this compound analogs.

Signaling Pathway

The inhibition of GABA-AT directly impacts the GABAergic signaling pathway by increasing the availability of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in neuronal hyperpolarization and reduced neuronal excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABAR GABA Receptor (GABA-A / GABA-B) GABA_synapse->GABAR Binding GABA_glia GABA GABA_synapse->GABA_glia Reuptake Ion_Channel Ion Channel (Cl- influx / K+ efflux) GABAR->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization GABA_AT GABA-AT GABA_glia->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Krebs_Cycle Krebs Cycle SSA->Krebs_Cycle Inhibitor 2-Methyl-3-pyrimidin-2-yl -propionic acid analog Inhibitor->GABA_AT Inhibition HTS_Workflow Start Start: Compound Library of This compound analogs Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Identification of Potent Hits Dose_Response->Potent_Hits Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Potent_Hits->Secondary_Assays Lead_Compounds Lead Compound Selection Secondary_Assays->Lead_Compounds

References

Application Notes and Protocols for In-Vivo Studies of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in-vivo studies for novel pyrimidine (B1678525) compounds. The protocols outlined below are intended to serve as a foundational framework for preclinical evaluation, encompassing crucial aspects from initial toxicity assessments to detailed pharmacokinetic and efficacy studies.

I. Introduction to In-Vivo Studies of Pyrimidine Compounds

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The therapeutic potential of novel pyrimidine compounds is often linked to their ability to modulate key cellular processes by targeting enzymes and signaling pathways involved in nucleotide metabolism, cell cycle regulation, and signal transduction.[2][4][5] In-vivo studies are a critical step in the drug development pipeline to evaluate the safety, efficacy, and pharmacokinetic profile of these promising therapeutic agents in a whole-organism context.[6][7][8]

II. Preclinical In-Vivo Study Design

A well-structured preclinical in-vivo study design is paramount for obtaining reliable and translatable data. The following key stages are essential for the comprehensive evaluation of novel pyrimidine compounds.

Maximum Tolerated Dose (MTD) Studies

The determination of the MTD is a crucial first step in in-vivo testing. It establishes the highest dose of a compound that can be administered without causing unacceptable toxicity.[8][9][10][11] This information is vital for selecting appropriate dose levels for subsequent efficacy and pharmacokinetic studies.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent species (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group (n=3-5 animals per group).

  • Dose Escalation: Administer the pyrimidine compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in a dose-escalating manner. Start with a low dose and progressively increase the dose in subsequent groups.

  • Observation Period: Monitor the animals daily for a specified period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[8]

  • Endpoint: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or a body weight loss of more than 15-20%.[8]

ParameterDescription
Animal Strain e.g., BALB/c mice
Number of Animals 3-5 per group
Route of Administration e.g., Oral (p.o.)
Dose Levels e.g., 10, 25, 50, 100, 200 mg/kg
Observation Period 14 days
Key Readouts Body weight, clinical signs, mortality

Table 1: Key Parameters for an MTD Study.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6][12] Pharmacodynamic studies assess the effect of the compound on its intended biological target in vivo.

Experimental Protocol: Pharmacokinetic (PK) Analysis

  • Animal Model: Use the same animal model as in the MTD study.

  • Dosing: Administer the pyrimidine compound at one or two dose levels below the MTD via both intravenous (i.v.) and the intended therapeutic route (e.g., oral).[13]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[6]

  • Bioanalysis: Process the blood to obtain plasma and quantify the concentration of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.[6][12]

PK ParameterDescription
Cmax Maximum plasma concentration.[6][12]
Tmax Time to reach Cmax.[6][12]
AUC Area under the plasma concentration-time curve.[6][12]
t1/2 Elimination half-life.[6][12]
CL/F Apparent total clearance.[12]
Vd/F Apparent volume of distribution.[12]
F (%) Oral bioavailability.[2]

Table 2: Key Pharmacokinetic Parameters.

In-Vivo Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effect of the novel pyrimidine compound in a disease-relevant animal model, such as a tumor xenograft model for anticancer agents.[5][14]

Experimental Protocol: Tumor Xenograft Efficacy Study

  • Cell Line and Animal Model: Select a relevant human cancer cell line that is sensitive to the pyrimidine compound in vitro and implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[5]

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).[5]

  • Treatment: Administer the pyrimidine compound at doses determined from the MTD and PK studies. Include a vehicle control group and a positive control group (a standard-of-care agent).[14]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[14]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Key efficacy endpoints include tumor growth inhibition and survival.[14]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound X25750 ± 15050
Compound X50450 ± 10070
Positive Control10300 ± 8080

Table 3: Example Data Presentation for an In-Vivo Efficacy Study.

III. Signaling Pathways and Experimental Workflows

Novel pyrimidine compounds often exert their effects by targeting specific signaling pathways crucial for cell growth and survival. Understanding these pathways is key to elucidating the mechanism of action.

Key Signaling Pathways

Many pyrimidine derivatives function as inhibitors of kinases involved in cell cycle progression and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt/mTOR pathway.[2][15] Others can interfere with the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells.[4][16]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation CAD CAD S6K1->CAD  Phosphorylation Pyrimidine_synthesis De Novo Pyrimidine Synthesis CAD->Pyrimidine_synthesis Pyrimidine_synthesis->Proliferation Pyrimidine_Inhibitor Novel Pyrimidine Compound Pyrimidine_Inhibitor->CAD

Caption: PI3K/Akt/mTOR signaling pathway and its role in de novo pyrimidine synthesis.

Experimental Workflow

A systematic workflow ensures the logical progression of in-vivo studies, from initial characterization to definitive efficacy evaluation.

experimental_workflow start Novel Pyrimidine Compound Synthesis in_vitro In-Vitro Screening (Cytotoxicity, Target Engagement) start->in_vitro mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd pk Pharmacokinetic (PK) Analysis mtd->pk efficacy In-Vivo Efficacy Study (e.g., Xenograft Model) pk->efficacy pd Pharmacodynamic (PD) Analysis (Target Modulation) efficacy->pd tox Toxicology Studies efficacy->tox end Lead Candidate Selection pd->end tox->end

Caption: A typical workflow for the in-vivo evaluation of novel pyrimidine compounds.

References

Application Notes & Protocols: Synthetic Route Optimization for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous biologically active compounds, including antiviral and anticancer agents.[1][2][3] The efficiency of synthesizing these crucial molecules directly impacts the pace and cost of research and development. Optimizing synthetic routes is therefore a critical endeavor, aiming to improve yields, reduce reaction times, and embrace principles of green chemistry.[4] This document provides a comparative guide to classical and modern synthetic routes for substituted pyrimidines, complete with quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection and optimization of the most suitable method for your research objectives.

Overview of Major Synthetic Strategies

The synthesis of the pyrimidine (B1678525) ring can be broadly categorized into classical condensation reactions and modern, often catalytic, multicomponent reactions. The choice of strategy depends on the desired substitution pattern, available starting materials, and required scale.

  • Classical Routes: These methods, such as the Pinner and Biginelli reactions, are well-established and often involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea (B33335).[1][5] While historically significant, they can sometimes be limited by harsh conditions or moderate yields in their original forms.[1][4]

  • Modern Routes: Recent advancements have introduced a wide array of more efficient and versatile methods.[5] These include Lewis acid-catalyzed reactions, microwave-assisted synthesis, and innovative multicomponent strategies that allow for the construction of complex pyrimidines in a single step from simple precursors.[1][6][7] These modern approaches often offer higher yields, shorter reaction times, and milder conditions.[4][6]

G cluster_main Synthetic Approaches to Substituted Pyrimidines cluster_classical Classical Routes cluster_modern Modern Routes Strategies Synthetic Strategies Pinner Pinner Synthesis Strategies->Pinner Biginelli Biginelli Reaction Strategies->Biginelli MCR Multicomponent Reactions (MCRs) Strategies->MCR Catalytic Catalytic Methods (Cu, Pd, Lewis Acid) Strategies->Catalytic Microwave Microwave-Assisted Strategies->Microwave Ultrasound Ultrasound-Assisted Strategies->Ultrasound

Caption: High-level overview of synthetic strategies for pyrimidines.

Data Presentation: Comparative Analysis of Synthetic Routes

The efficiency of different synthetic strategies varies significantly. The following table summarizes quantitative data for the synthesis of representative substituted pyrimidines, comparing classical and modern methodologies.

Target CompoundSynthetic RouteCatalyst / Key ReagentSolventTime (h)Yield (%)Reference
2,4,6-TriphenylpyrimidineMulticomponent ReactionBF₃·OEt₂Toluene278%[1]
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBiginelli ReactionTsOHEthanol (B145695)492%[1]
2,4,6-Triarylpyrimidine[2+2+1+1] Annulation (MW)Hydroxylamine (B1172632)Solvent-free0.1-0.25~90%[6]
Polysubstituted 5-AminopyrimidineFrom α-azidovinyl ketonesN/AToluene12~85%[6]
4-ArylpyrimidineSuzuki Cross-CouplingPd CatalystN/AN/AGood[6]
Dihydropyrimidinone (DHPM)Classical BiginelliStrong Acid (e.g., HCl)Ethanol>12Moderate[4]
Dihydropyrimidinone (DHPM)Optimized BiginelliLewis Acid / Solid AcidSolvent-free<2High[4]

Experimental Protocols and Optimization

This section provides detailed protocols for key synthetic routes. Optimization often involves screening catalysts, solvents, and energy sources (thermal, microwave) to improve outcomes.

Protocol 1: Optimized Biginelli Reaction for Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. While classic protocols using strong acids often result in low yields, modern optimizations with Lewis acids or under solvent-free conditions significantly improve efficiency.[4]

G cluster_workflow Biginelli Reaction Workflow start Combine Aldehyde, β-Ketoester, Urea/Thiourea (B124793) add_catalyst Add Catalyst (e.g., TsOH, Lewis Acid) start->add_catalyst heat Heat Mixture (Reflux or Microwave) 80-100°C add_catalyst->heat monitor Monitor Reaction (via TLC) heat->monitor workup Cool & Isolate (Filtration/Crystallization) monitor->workup Reaction Complete product Purified DHPM Product workup->product

Caption: Workflow for the optimized Biginelli three-component reaction.

Methodology:

  • Reactant Mixing: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), urea or thiourea (1.5 eq), and a catalytic amount of a Lewis acid (e.g., TsOH, 0.1 eq).[1][4]

  • Solvent Conditions: For optimal results, conduct the reaction under solvent-free conditions or with a minimal amount of a polar solvent like ethanol.[4]

  • Heating: Heat the mixture to 80-100°C with stirring. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[1][6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into crushed ice and collect the resulting solid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.[1]

Optimization Notes:

  • Catalyst: Switching from strong mineral acids (HCl) to milder Lewis acids or solid acid catalysts can significantly improve yields and simplify the workup process.[4]

  • Temperature: While heating is often necessary, the optimal temperature is substrate-dependent and should be determined empirically.[4]

  • Solvent: Solvent-free conditions are often highly effective, aligning with green chemistry principles by reducing waste.[4]

Protocol 2: Modern Multicomponent Synthesis of 2,4,6-Triarylpyrimidines

Modern multicomponent reactions (MCRs) enable the synthesis of highly substituted pyrimidines in a single step, offering high atom economy and procedural simplicity.

G cluster_workflow MCR for 2,4,6-Triarylpyrimidines start Combine Aryl Ketone, Benzaldehyde (B42025), Nitrile, & Hydroxylamine irradiate Microwave Irradiation (Solvent-Free) start->irradiate monitor Monitor Reaction (via TLC) irradiate->monitor workup Isolate Crude Product monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Purified Triarylpyrimidine purify->product

Caption: A modern one-pot approach to 2,4,6-triarylpyrimidines.

Methodology:

  • Reactant Mixing: In a microwave-safe vessel, combine the aryl methyl ketone (2.0 eq), benzaldehyde (2.0 eq), aromatic nitrile (1.0 eq), and hydroxylamine (1.5 eq).[6]

  • Reaction Conditions: Perform the reaction under solvent-free conditions.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power and temperature until the reaction is complete, as monitored by TLC (typically 5-15 minutes).[6]

  • Work-up and Isolation: After cooling, dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel to yield the pure 2,4,6-triarylpyrimidine.

Protocol 3: Classical Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, representing a fundamental method for preparing certain pyrimidine scaffolds.[1]

Methodology:

  • Reactant Solution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol in a round-bottom flask.[1]

  • Heating: Heat the solution to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Optimization Notes:

  • A modified Pinner reaction using a β-keto ester instead of a 1,3-diketone has been described.[6]

  • The use of ultrasound irradiation has been shown to improve yields and reaction rates for this type of cyclocondensation.[6][7]

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-3-pyrimidin-2-yl-propionic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Methyl-3-pyrimidin-2-yl-propionic acid, a key intermediate in pharmaceutical development. The described synthetic route is a robust three-step process designed for scalability and reproducibility, focusing on high yields and purity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Benzylic Bromination: The synthesis commences with the free-radical bromination of 2-methylpyrimidine (B1581581) using N-bromosuccinimide (NBS) to yield the key intermediate, 2-(bromomethyl)pyrimidine (B1289093).

  • Malonic Ester Synthesis: The resulting 2-(bromomethyl)pyrimidine is then utilized to alkylate diethyl methylmalonate in a classic malonic ester synthesis, forming the carbon backbone of the target molecule.

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester groups followed by decarboxylation to afford the desired this compound. A Krapcho decarboxylation is recommended for this step on a larger scale due to its typically milder conditions and higher yields.

Step 1: Synthesis of 2-(Bromomethyl)pyrimidine

This protocol details the Wohl-Ziegler bromination of 2-methylpyrimidine to produce 2-(bromomethyl)pyrimidine. This reaction is initiated by a radical initiator and proceeds via a free-radical chain mechanism.

Experimental Protocol

Materials:

  • 2-Methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or a safer alternative like acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reactor Setup: A dry, inert-atmosphere reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple is charged with 2-methylpyrimidine (1.0 eq) and carbon tetrachloride (10 volumes).

  • Reagent Addition: N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) are added to the solution.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is monitored by TLC or GC for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration, and the filter cake is washed with a small amount of cold carbon tetrachloride.

  • Aqueous Wash: The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(bromomethyl)pyrimidine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data
ParameterValue
Reactants
2-Methylpyrimidine1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Azobisisobutyronitrile (AIBN)0.02 eq
Solvent Carbon Tetrachloride (10 vol)
Reaction Temperature Reflux (~77°C)
Reaction Time 2-4 hours (monitor by TLC/GC)
Typical Yield 70-85%

Step 2: Synthesis of Diethyl 2-Methyl-2-(pyrimidin-2-ylmethyl)malonate

This protocol describes the alkylation of diethyl methylmalonate with 2-(bromomethyl)pyrimidine. The reaction proceeds via the formation of a sodium salt of diethyl methylmalonate, which then acts as a nucleophile.

Experimental Protocol

Materials:

  • Diethyl methylmalonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (B145695) or Tetrahydrofuran (THF)

  • 2-(Bromomethyl)pyrimidine

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactor Setup: A dry, inert-atmosphere reactor is charged with a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Enolate Formation: Diethyl methylmalonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature with stirring. The mixture is stirred for 1 hour to ensure complete formation of the enolate.

  • Alkylation: A solution of 2-(bromomethyl)pyrimidine (1.05 eq) in anhydrous ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Aqueous Wash: The organic layer is washed with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, diethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonate, is purified by vacuum distillation or column chromatography.

Quantitative Data
ParameterValue
Reactants
Diethyl methylmalonate1.0 eq
Sodium ethoxide1.1 eq
2-(Bromomethyl)pyrimidine1.05 eq
Solvent Anhydrous Ethanol
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 65-80%

Step 3: Synthesis of this compound

This protocol details the hydrolysis and decarboxylation of diethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonate to the final product using the Krapcho decarboxylation method.[1] This method is often preferred for scale-up due to its milder conditions.[1]

Experimental Protocol

Materials:

  • Diethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonate

  • Lithium chloride (LiCl) or Sodium chloride (NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactor Setup: A reactor equipped with a reflux condenser and a mechanical stirrer is charged with diethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonate (1.0 eq) and lithium chloride (2.0 eq).

  • Solvent Addition: Dimethyl sulfoxide (DMSO) and a small amount of water (e.g., 1 equivalent relative to the substrate) are added.

  • Reaction Execution: The mixture is heated to 160-180°C and maintained at this temperature with vigorous stirring. The reaction progress is monitored by TLC or HPLC.

  • Work-up: After completion (typically 4-8 hours), the reaction mixture is cooled to room temperature and poured into a mixture of water and diethyl ether.

  • Extraction and Acidification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1 M HCl, leading to the precipitation of the product.

  • Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data
ParameterValue
Reactants
Diethyl 2-methyl-2-(pyrimidin-2-ylmethyl)malonate1.0 eq
Lithium chloride2.0 eq
Water1.0 eq
Solvent Dimethyl sulfoxide (DMSO)
Reaction Temperature 160-180°C
Reaction Time 4-8 hours
Typical Yield 80-95%

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 2-Methylpyrimidine Step1 Step 1: Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Intermediate1 2-(Bromomethyl)pyrimidine Step1->Intermediate1 Step2 Step 2: Alkylation (Diethyl methylmalonate, NaOEt, Ethanol, Reflux) Intermediate1->Step2 Intermediate2 Diethyl 2-Methyl-2-(pyrimidin-2-ylmethyl)malonate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation (LiCl, DMSO, H2O, 160-180°C) Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Intermediates

Intermediates_Relationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product A 2-Methylpyrimidine B 2-(Bromomethyl)pyrimidine A->B Bromination C Diethyl 2-Methyl-2-(pyrimidin- 2-ylmethyl)malonate B->C Alkylation D 2-Methyl-3-pyrimidin-2-yl- propionic acid C->D Hydrolysis & Decarboxylation

Caption: Logical progression from starting material to the final product via key intermediates.

References

Troubleshooting & Optimization

"troubleshooting low yield in 2-Methyl-3-pyrimidin-2-yl-propionic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Methyl-3-pyrimidin-2-yl-propionic acid, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

Low yields can often be attributed to several factors:

  • Incomplete alkylation: The initial alkylation of 2-pyrimidineacetonitrile with a methylating agent may not go to completion.

  • Formation of byproducts: Over-methylation can lead to the formation of a dimethylated byproduct.

  • Inefficient hydrolysis: The hydrolysis of the nitrile intermediate to the final carboxylic acid may be incomplete.

  • Product loss during workup: Significant amounts of the product can be lost during extraction and purification steps.[1]

Q2: How can I monitor the progress of my reaction to ensure completion?

It is crucial to monitor the reaction's progress to determine the optimal time for quenching. Techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective for tracking the consumption of starting materials and the formation of the desired product and any byproducts.[1]

Q3: What are the typical impurities found in the final product?

Common impurities include unreacted starting materials (e.g., 2-pyrimidineacetonitrile), the dimethylated byproduct, and the intermediate amide from incomplete hydrolysis of the nitrile.[1] These can often be identified using NMR or GC analysis.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times. All steps should be performed in a well-ventilated fume hood. If handling pyrophoric or highly reactive reagents, ensure that appropriate quenching procedures are in place.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis.

Issue 1: Low Yield of the Alkylated Intermediate (2-Methyl-2-pyrimidin-2-yl-acetonitrile)
  • Question: My initial alkylation step is showing a low yield, with a significant amount of starting material remaining. What can I do?

  • Answer: Incomplete alkylation is a common issue. Here are several parameters to investigate:

    • Base: Ensure the base used (e.g., Sodium Hydride, LDA) is fresh and has been handled under anhydrous conditions. The stoichiometry of the base is also critical.

    • Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.

    • Reagents: The purity and dryness of your solvent and methylating agent (e.g., methyl iodide) are paramount. Trace amounts of water can quench the base and hinder the reaction.

Issue 2: Formation of a Significant Amount of Dimethylated Byproduct
  • Question: I am observing a significant amount of a byproduct that I suspect is the dimethylated product. How can I minimize its formation?

  • Answer: The formation of a dimethylated byproduct occurs when the desired monomethylated product is deprotonated and reacts with another equivalent of the methylating agent.[1] To mitigate this:

    • Controlled Addition: Add the methylating agent slowly and at a low temperature to control the reaction rate and selectivity.

    • Stoichiometry: Use a precise stoichiometry of the base and methylating agent. A slight excess of the nitrile starting material can sometimes help minimize over-methylation.

Issue 3: Inefficient Hydrolysis of the Nitrile Intermediate
  • Question: The hydrolysis of my nitrile intermediate is slow or incomplete, resulting in a low yield of the final acid. How can I improve this step?

  • Answer: Inefficient hydrolysis is a frequent bottleneck. Consider the following:

    • Reaction Conditions: Ensure a sufficiently long reflux time and use an adequate concentration of the hydrolyzing agent (e.g., 10% aqueous sodium hydroxide).[1]

    • Monitoring: Monitor the disappearance of the nitrile and any intermediate amide by TLC or GC to ensure the reaction has gone to completion before starting the workup.[1]

Issue 4: Product Loss During Workup and Purification
  • Question: I seem to be losing a significant amount of my product during the extraction and purification steps. What are some best practices to minimize this?

  • Answer: Product loss during workup is a common challenge. To improve recovery:

    • Extraction: Perform multiple extractions with a suitable organic solvent to ensure the complete transfer of your product from the aqueous layer.[1]

    • Acidification: When precipitating the carboxylic acid, carefully adjust the pH to the isoelectric point to ensure maximum precipitation.

    • Purification: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities. For distillation, ensure a good vacuum is maintained and the apparatus is set up correctly to prevent losses.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Alkylation Step

ParameterCondition ACondition BCondition CRecommended
Base NaH (1.1 eq)LDA (1.1 eq)KHMDS (1.1 eq)NaH (for cost) or LDA (for reactivity)
Temperature 0 °C to RT-78 °C to 0 °C0 °C-78 °C to 0 °C (for selectivity)
Reaction Time 2 hours4 hours6 hoursMonitor by TLC/GC for completion
Solvent THFDiethyl EtherDMFAnhydrous THF
Yield (%) 45%75%70%>70%

Table 2: Optimization of Hydrolysis Conditions

ParameterCondition ACondition BCondition CRecommended
Hydrolyzing Agent 10% aq. NaOH20% aq. H2SO46M HCl10% aq. NaOH
Temperature 80 °C100 °C (Reflux)100 °C (Reflux)100 °C (Reflux)
Reaction Time 4 hours6 hours8 hoursMonitor by TLC/GC for completion
Yield (%) 60%85%80%>85%

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Alkylation: To a solution of 2-pyrimidineacetonitrile (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) dropwise. Stir the mixture for 30 minutes. Add methyl iodide (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-2-pyrimidin-2-yl-acetonitrile.

  • Hydrolysis: To the crude nitrile, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 6-8 hours. The reaction should become a homogeneous solution. Monitor the reaction by TLC for the disappearance of the nitrile and amide intermediates.[1]

  • Workup and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-acidic impurities.[1] Carefully acidify the aqueous layer with 15% aqueous hydrochloric acid until the pH is acidic, which will precipitate the this compound.[1] Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

G cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification A 2-Pyrimidineacetonitrile + Methyl Iodide B Deprotonation with Base (e.g., LDA in THF) A->B C Alkylation Reaction B->C D Quenching and Extraction C->D E Crude 2-Methyl-2-pyrimidin-2-yl-acetonitrile D->E F Crude Nitrile Intermediate E->F G Base Hydrolysis (e.g., 10% NaOH, Reflux) F->G H Reaction Monitoring (TLC/GC) G->H I Workup (Extraction of Impurities) H->I J Aqueous Layer I->J K Acidification (e.g., HCl) J->K L Precipitation and Filtration K->L M Drying L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

G cluster_alkylation Alkylation Issues cluster_hydrolysis Hydrolysis Issues cluster_workup Workup Issues start Low Yield Observed check_step Identify Problematic Step (Alkylation, Hydrolysis, Workup) start->check_step incomplete_alk Incomplete Reaction? check_step->incomplete_alk Alkylation incomplete_hyd Incomplete Hydrolysis? check_step->incomplete_hyd Hydrolysis loss_workup Product Loss? check_step->loss_workup Workup byproduct Byproduct Formation? incomplete_alk->byproduct No sol_alk_time Increase Reaction Time/ Temperature. Check Reagent Purity. incomplete_alk->sol_alk_time Yes sol_byproduct Slow Reagent Addition. Adjust Stoichiometry. byproduct->sol_byproduct Yes end_node Yield Improved byproduct->end_node No sol_alk_time->end_node sol_byproduct->end_node sol_hyd_time Increase Reflux Time/ Reagent Concentration. incomplete_hyd->sol_hyd_time Yes incomplete_hyd->end_node No sol_hyd_time->end_node sol_workup Optimize Extraction pH. Perform Multiple Extractions. loss_workup->sol_workup Yes loss_workup->end_node No sol_workup->end_node

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Optimizing Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I fix this?

Answer: Low yields in heterocyclic synthesis can stem from several factors. Systematically evaluating each possibility is key to identifying the root cause.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider extending the reaction time or incrementally increasing the temperature, while monitoring for potential decomposition.[2]

  • Sub-optimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be ideal for the specific transformation.[1]

    • Solution: Conduct a systematic optimization of reaction parameters. A Design of Experiments (DoE) approach can efficiently identify the most impactful variables.[3][4] Screen a panel of solvents with varying polarities (e.g., protic vs. aprotic) and catalysts (acidic, basic, or metal-based).[2][5]

  • Purity of Starting Materials: Impurities in reactants, such as residual solvents or by-products from previous steps, can inhibit the catalyst or participate in side reactions.[1]

    • Solution: Verify the purity of all starting materials using analytical techniques like NMR or LC-MS before commencing the reaction. Purify materials if necessary.

  • Product or Reactant Degradation: Sensitive functional groups on your starting materials or the synthesized product might be unstable under the reaction conditions.[1][2]

    • Solution: If degradation is suspected, attempt the reaction under milder conditions (e.g., lower temperature, weaker acid/base).[2] The use of protecting groups for sensitive functionalities can be a viable strategy.

  • Ineffective Catalyst/Catalyst Poisoning: The chosen catalyst may be inappropriate, used at a suboptimal loading, or deactivated by impurities. For instance, in palladium-catalyzed cross-couplings, the active Pd(0) species may not be forming efficiently.[6][7]

    • Solution: Screen different catalysts and optimize catalyst loading.[8] For air-sensitive reactions, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.[1] In palladium catalysis, careful selection of ligands, bases, and additives is crucial for catalyst performance and stability.[9][10]

Problem 2: Formation of Multiple Side Products

Question: My reaction is messy, producing several unexpected spots on the TLC plate. How can I improve the selectivity?

Answer: The formation of side products is a common challenge, particularly in complex syntheses. Improving selectivity often requires fine-tuning the reaction conditions to favor the desired pathway.

Possible Causes & Solutions:

  • Competitive Reaction Sites (Regioselectivity): If your substrate has multiple reactive sites, a mixture of regioisomers may be formed.[2]

    • Solution: The choice of solvent and catalyst can significantly influence regioselectivity.[2] Sterically bulky protecting groups or directing groups can be used to block undesired reactive sites. Lowering the reaction temperature generally favors the kinetically controlled product, which can enhance selectivity.[2]

  • Over-reaction or Polymerization: The desired product may be reactive under the reaction conditions and undergo further transformations.[2]

    • Solution: Carefully control the stoichiometry of your reactants. Slow, controlled addition of a highly reactive reagent can help minimize its concentration at any given time, thus preventing side reactions.[3] Using a slight excess of one reactant can help drive the reaction to completion and consume the limiting reagent.[11]

  • Side Reactions of Starting Materials: Reactants may undergo undesired reactions, such as dimerization or decomposition.

    • Solution: Adjusting the concentration of reactants can help.[] In some cases, changing the order of addition of reagents and catalysts can prevent premature reactions.

Problem 3: Difficulty with Product Purification

Question: I have successfully formed my product, but I am struggling to isolate it in a pure form. What purification strategies can I employ?

Answer: Purification can be as challenging as the synthesis itself. Several techniques can be applied when standard column chromatography is insufficient.

Possible Causes & Solutions:

  • Product Co-elutes with Impurities: The product and a major impurity have very similar polarities.

    • Solution: Adjust the mobile phase polarity for column chromatography. If using silica (B1680970) gel (normal phase), consider switching to a different stationary phase like alumina (B75360) or reverse-phase silica.[1]

  • Product is an Oil and Fails to Crystallize: The product is amorphous or a low-melting solid, making crystallization difficult.[1]

    • Solution: If the compound contains a basic (e.g., amine) or acidic functional group, attempt to form a salt (e.g., hydrochloride, trifluoroacetate). Salts are typically crystalline and easier to handle.[1] Trituration with a non-polar solvent like hexane (B92381) or pentane (B18724) can sometimes induce crystallization from an oil.[13]

  • Persistent Colored Impurities: Often due to residual metal catalysts from cross-coupling reactions.

    • Solution: Wash the organic layer during workup with an aqueous solution of a chelating agent like EDTA or ammonium (B1175870) hydroxide (B78521) to sequester the metal ions.[1] Passing a solution of the crude product through a small plug of activated carbon or a specialized metal scavenger can also be effective.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst for my reaction?

A1: Catalyst selection is highly dependent on the specific reaction. Start by reviewing the literature for similar transformations. For new reactions, screening is essential. Key factors to consider are:

  • Catalyst Type: Lewis acids (e.g., BF₃·OEt₂), protic acids (e.g., HCl, TFA), bases (e.g., K₂CO₃), or transition metal complexes (e.g., Palladium-based).[2]

  • Catalyst Loading: Start with a standard loading (e.g., 1-5 mol%) and adjust as needed. Higher loading may increase reaction rate but also cost and potential side reactions.[1]

  • Ligands (for metal catalysis): Ligands are critical in tuning the reactivity and stability of metal catalysts. For example, in palladium-catalyzed cross-coupling, electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate challenging transformations.[9][10]

  • Heterogeneous vs. Homogeneous: Heterogeneous catalysts (e.g., metals on a solid support) offer easier separation and recyclability, which is advantageous for green chemistry and industrial applications.[6][8]

Q2: What is the role of the solvent, and how should I select one?

A2: The solvent plays a crucial role by dissolving reactants, stabilizing intermediates, and influencing reaction rates.[2] Heterocyclic compounds often exhibit solvent-sensitive behavior.[]

  • Solubility: Ensure all reactants are soluble at the reaction temperature.

  • Polarity: Protic solvents (e.g., water, ethanol) can form hydrogen bonds and are often used in acid-catalyzed reactions. Aprotic solvents (e.g., THF, DMF, Toluene) are common in metal-catalyzed and base-mediated reactions. Sometimes, switching from a protic to an aprotic medium (or vice versa) can dramatically improve yields.[2][14]

  • Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure.

  • Green Solvents: Consider environmentally benign solvents like water, ethanol, or deep eutectic solvents to align with green chemistry principles.[5][15]

  • Solvent-Free: In some cases, reactions can be run neat or under solvent-free conditions, often with microwave irradiation, which reduces waste and can accelerate reaction times.[16]

Q3: When should I consider using microwave-assisted synthesis?

A3: Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating reactions.[17] It uses dielectric heating to rapidly and uniformly heat the reaction mixture.[18] Consider using MAOS when:

  • Conventional heating methods result in very long reaction times.

  • You need to achieve higher yields or improved product purity.[19]

  • You are performing multi-component reactions, where microwaves can significantly enhance efficiency.[20][21]

  • You are working with thermally sensitive compounds that benefit from rapid heating to the target temperature and shorter overall reaction durations.

Q4: What are the key advantages of multi-component reactions (MCRs)?

A4: MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity.[22] Their main advantages include:

  • Efficiency: Reduces the number of synthetic steps and purification procedures, saving time and resources.[23]

  • Atom Economy: Incorporates most or all atoms from the starting materials into the final product, minimizing waste.[21]

  • Diversity: Allows for the rapid generation of libraries of structurally diverse compounds by simply varying the input components, which is highly valuable in drug discovery.[22][24]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

This table summarizes the typical advantages observed when switching from conventional heating to microwave irradiation for the synthesis of various heterocyclic systems.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage of MAOSReference(s)
Reaction Time Hours to DaysMinutes to HoursDrastic Reduction[19][20]
Product Yield Moderate to GoodGood to ExcellentOften Significant Improvement[20][25]
Reaction Conditions Often requires high temperaturesMilder conditions often possibleEnergy Savings, Substrate Tolerance[19]
Heating Method Conduction/Convection (Vessel heated first)Dielectric Heating (Directly heats reactants)Uniform & Rapid Heating[18][20]
Side Products More prevalent due to prolonged heatingOften reducedHigher Product Purity[25]

Data compiled from multiple sources indicating general trends.

Table 2: Parameter Optimization for Pictet-Spengler Reaction

This table outlines key parameters and common variations to consider when troubleshooting a low-yielding Pictet-Spengler reaction.

ParameterStandard ConditionsTroubleshooting OptionsRationaleReference(s)
Catalyst Protic Acid (HCl, H₂SO₄)Lewis Acid (BF₃·OEt₂), Chiral Phosphoric AcidsMilder catalysts for sensitive substrates.[2]
Solvent Protic (e.g., Ethanol, Methanol)Aprotic (e.g., Toluene (B28343), Dichloromethane)Can improve solubility and stability of intermediates.[2]
Temperature Room Temperature to RefluxStart low and gradually increaseAvoids decomposition of sensitive substrates.[2]
Substrate Electron-rich β-arylethylamineUse of activating groups on the aromatic ringIncreases nucleophilicity of the ring for cyclization.[2][26]
Stoichiometry 1:1 Amine:AldehydeSlight excess of the aldehyde/ketoneEnsures complete consumption of the amine starting material.[2][11]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC

Objective: To qualitatively track the progress of a reaction by observing the consumption of starting materials and the formation of the product.

Methodology:

  • Prepare TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s), a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Dissolve a tiny amount of each starting material in a suitable solvent. Use a capillary tube to spot each in its designated lane on the baseline.

    • The "co-spot" lane should be spotted with all starting materials.

    • Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it in the "reaction" lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (solvent system). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp (254 nm and/or 365 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, iodine).

  • Interpret: Compare the reaction mixture lane to the starting material and co-spot lanes. The disappearance of starting material spots and the appearance of a new spot indicate product formation. The reaction is considered complete when the limiting starting material spot is no longer visible.[1]

Protocol 2: General Protocol for a Pictet-Spengler Reaction

Objective: To synthesize a tetrahydro-β-carboline derivative from a tryptamine (B22526) and an aldehyde. This is a representative procedure and may require optimization.

Methodology:

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (e.g., tryptamine) (1.0 eq). Dissolve it in an appropriate solvent (e.g., toluene or dichloromethane).[2]

  • Reagent Addition: Add the aldehyde or ketone (1.0-1.1 eq) to the solution.[11]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 10-20 mol%) to the mixture. The driving force for the reaction is the formation of an electrophilic iminium ion.[26]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure heterocyclic product.

References

"identifying and removing impurities in 2-Methyl-3-pyrimidin-2-yl-propionic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-pyrimidin-2-yl-propionic acid. The information is presented in a question-and-answer format to address common issues related to impurity identification and removal during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes, the impurities in this compound can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 2-(chloromethyl)pyrimidine (B1313406) or other pyrimidine (B1678525) precursors, and methyl propionate (B1217596) or related reagents.

    • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

    • By-products: Resulting from side reactions, such as dimerization of starting materials or self-condensation of reagents. An example is the formation of isomeric variants where the alkyl chain is attached to a different position on the pyrimidine ring.

  • Reagent-Related Impurities:

    • Catalysts: Residual catalysts used in the synthesis.

    • Solvents: Organic solvents used during the reaction or purification steps.

  • Degradation Products:

    • The final compound may degrade under harsh conditions like high temperatures or extreme pH, leading to the formation of smaller molecules or isomers.

Q2: Which analytical techniques are recommended for identifying impurities in my sample of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the impurities, which is crucial for their definitive identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help in identifying functional groups present in the impurities that are different from the main compound.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of the final product.

Troubleshooting Steps:

  • Characterize the Impurity:

    • LC-MS Analysis: Determine the molecular weight of the unknown impurity. This can provide initial clues about its identity (e.g., is it a dimer, a starting material, or a by-product?).

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, perform ¹H and ¹³C NMR to elucidate its structure.

  • Hypothesize the Impurity's Origin:

    • Compare the molecular weight and structure (if available) with the starting materials, known intermediates, and plausible by-products from the synthetic route.

  • Develop a Purification Strategy:

    • Based on the likely identity and properties of the impurity, select an appropriate purification method.

dot

start Unknown Peak in HPLC lcms LC-MS Analysis start->lcms Characterize nmr Isolate and run NMR lcms->nmr Isolate for structure hypothesize Hypothesize Impurity Origin lcms->hypothesize MW known nmr->hypothesize purify Select Purification Method hypothesize->purify Impurity identified end Pure Compound purify->end

Caption: Troubleshooting workflow for an unknown HPLC peak.

Issue 2: The final product has a low purity (<95%) after initial workup.

Troubleshooting Steps:

  • Identify the Major Impurities:

    • Use HPLC to quantify the major impurities.

    • Use LC-MS to get the molecular weights of these impurities.

  • Select a Purification Method:

    • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be very effective.

    • Column Chromatography: For complex mixtures or when impurities have similar properties to the product, flash column chromatography using silica (B1680970) gel is a standard approach.

    • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

Quantitative Data on Purification Methods (Hypothetical)

Purification MethodInitial Purity (%)Purity after 1st Cycle (%)Purity after 2nd Cycle (%)Yield (%)
Recrystallization92.598.199.575
Column Chromatography92.599.2>99.860
Acid-Base Extraction92.597.598.885

Experimental Protocols

Protocol 1: Impurity Identification by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points to find a suitable solvent system (a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot). Good candidates include ethanol/water or toluene.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

dot

start Impure Solid Product dissolve Dissolve in minimum hot solvent start->dissolve filter Hot filtration (optional) dissolve->filter cool Slow cooling to induce crystallization dissolve->cool No insoluble impurities filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Technical Support Center: Stability of 2-Methyl-3-pyrimidin-2-yl-propionic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-pyrimidin-2-yl-propionic acid. The focus is on identifying and mitigating stability issues encountered during experimental work.

Troubleshooting Guide

Issue 1: Compound Precipitates Out of Solution

Precipitation can be an initial indicator of poor stability or solubility. Addressing solubility is often the first step in ensuring a compound remains stable in solution for downstream experiments.

ParameterTroubleshooting StrategyExperimental Protocol
Solvent Screen a variety of solvents with different polarities.Protocol 1: Small-Scale Solubility Testing. 1. Weigh 1-2 mg of this compound into separate small vials. 2. Add a test solvent (e.g., water, PBS, ethanol, DMSO, DMF) in 100 µL increments. 3. Vortex for 30-60 seconds after each addition and visually inspect for dissolution. 4. If the compound does not dissolve at room temperature, gently heat the vial to 50-60 °C.[1]
pH Adjust the pH of aqueous solutions. As an acidic compound, increasing the pH should enhance solubility.[1]Protocol 2: pH-Dependent Solubility Assessment. 1. Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). 2. Spike a small aliquot of the stock solution into a series of buffers with varying pH (e.g., pH 3, 5, 7.4, 9). 3. Visually inspect for precipitation and quantify the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Co-solvents Use a mixture of a "good" solubilizing solvent with a "reaction-friendly" solvent.[1]Protocol 3: Co-Solvent System Evaluation. 1. Dissolve the compound in a minimal amount of a "good" solvent like DMSO or DMF. 2. Titrate this solution into the desired aqueous buffer while vortexing. 3. Observe the point at which precipitation occurs to determine the maximum tolerable concentration.
Issue 2: Loss of Compound Over Time in Solution (Degradation)

If you observe a decrease in the concentration of your compound over time, it is likely undergoing degradation. The following sections outline strategies to identify the cause and mitigate the issue.

Potential CauseTroubleshooting StrategyExperimental Protocol
pH Instability Perform a forced degradation study across a range of pH values to identify the optimal pH for stability. Pyrimidine (B1678525) rings can be susceptible to hydrolysis under acidic or basic conditions.[2]Protocol 4: Forced Degradation Study (pH). 1. Prepare solutions of the compound in buffers of varying pH (e.g., 0.1 M HCl, pH 3, 5, 7.4, 9, 0.1 M NaOH). 2. Incubate the solutions at a controlled temperature (e.g., 40°C). 3. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradants.
Oxidative Degradation Some pyrimidine compounds are prone to oxidation.[2] Minimize exposure to oxygen and consider adding antioxidants.Protocol 5: Forced Degradation Study (Oxidation). 1. Prepare a solution of the compound in a suitable solvent. 2. Add a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂). 3. Incubate at room temperature. 4. Monitor the degradation over time by HPLC. If degradation is observed, repeat the experiment with the addition of an antioxidant (e.g., ascorbic acid, although note that in some cases it can accelerate degradation[3]) or by preparing solutions with de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to UV or ambient light can cause degradation of photosensitive pyrimidine derivatives.[2]Protocol 6: Photostability Assessment. 1. Prepare two sets of solutions of the compound. 2. Expose one set to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). 3. Keep the second set in the dark as a control. 4. Analyze samples from both sets at various time points by HPLC.
Thermal Degradation Elevated temperatures can accelerate degradation.[2]Protocol 7: Thermal Stability Evaluation. 1. Prepare solutions of the compound in a stable buffer. 2. Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C). 3. Monitor the concentration of the parent compound over time using HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solid form?

A1: As a crystalline solid, the compound is expected to be stable for an extended period when stored correctly. One supplier indicates a stability of ≥ 4 years when stored at -20°C.[4]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Based on general principles for pyrimidine derivatives, it is recommended to store solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container. The optimal pH for storage should be determined experimentally.

Q3: My compound seems to be degrading during purification on a silica (B1680970) gel column. What can I do?

A3: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[2] Consider the following strategies:

  • Neutralize the Silica Gel: Prepare a slurry of the silica gel with a solvent system containing a small amount of a base like triethylamine (B128534) (1-2%) before packing the column.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[2]

  • Minimize Time on Column: Run the column as quickly as possible to reduce the contact time of your compound with the stationary phase.[2]

Q4: What analytical methods are suitable for quantifying this compound and its potential degradants?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and suitable method for the analysis of pyrimidine derivatives and related compounds.[5][6] A stability-indicating method should be developed that can separate the parent compound from all potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Condition (e.g., 0.1M HCl) prep->acid Incubate base Basic Condition (e.g., 0.1M NaOH) prep->base Incubate oxidative Oxidative Condition (e.g., 3% H2O2) prep->oxidative Incubate thermal Thermal Stress (e.g., 60°C) prep->thermal Incubate photo Photolytic Stress (UV/Vis Light) prep->photo Incubate hplc Stability-Indicating HPLC Method acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidative->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points data Quantify Parent Compound and Degradants hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_precipitation Precipitation Issues cluster_degradation Degradation Issues start Experiment Start: Compound in Solution issue Observe Instability (Precipitation or Degradation) start->issue solubility Assess Solubility: pH, Solvent, Co-solvent issue->solubility Precipitation forced_deg Perform Forced Degradation Study issue->forced_deg Degradation adjust_sol Adjust Solution Parameters solubility->adjust_sol stable Stable Solution for Experimentation adjust_sol->stable identify_cause Identify Cause: pH, Light, Temp, O2 forced_deg->identify_cause mitigate Mitigate: Adjust pH, Protect from Light, Control Temp, Use Antioxidants identify_cause->mitigate mitigate->stable

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Solubility Issues in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during biological assays. Inaccurate data resulting from poor compound solubility can impede research progress. This guide offers practical solutions, detailed experimental protocols, and quantitative data to help you navigate these issues.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when added to my aqueous assay buffer. What's happening and how can I fix it?

A1: This common issue, often called "crashing out," occurs when a compound that is soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1][2] The rapid change in solvent environment causes the compound to precipitate.

Initial Troubleshooting Steps:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a point below its aqueous solubility limit.[1]

  • Optimize Dilution Protocol: Instead of a single, large dilution, perform a stepwise or serial dilution of the DMSO stock into the pre-warmed (37°C) aqueous buffer.[2][3] Adding the compound dropwise while gently vortexing can also help.[2]

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.[2][4] Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[2][4]

Q2: I've tried basic troubleshooting, but my compound still precipitates over the course of my experiment. What are the next steps?

A2: Delayed precipitation can be caused by compound instability in the assay medium or interactions with media components like salts and proteins.[1]

Advanced Strategies:

  • pH Modification: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility.[5] For example, weakly basic compounds are often more soluble in acidic buffers (e.g., pH 4-5).[1]

  • Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly water-soluble compounds.[5] However, it is crucial to test the tolerance of your assay system to the chosen co-solvent.

  • Inclusion of Solubilizing Excipients: Excipients are substances added to a formulation to improve its properties. For solubility, cyclodextrins and surfactants are commonly used.[5][6] Cyclodextrins can form inclusion complexes with hydrophobic drugs, while surfactants can form micelles that encapsulate the compound.[5][7]

Q3: What are some alternative solvents to DMSO for biological assays?

A3: While DMSO is a widely used solvent due to its ability to dissolve a broad range of compounds and its relatively low toxicity at dilute concentrations, alternatives may be necessary if your compound is unstable in DMSO or if your assay is particularly sensitive.[8][9]

Potential DMSO Alternatives:

  • Ethanol: Can be used in small amounts but may have its own effects on cells.

  • Dimethylformamide (DMF): Another common solvent, but it is generally considered more toxic than DMSO.[10]

  • Polyethylene glycol (PEG), e.g., PEG 400: A biologically friendly polymer that can aid in solubilization.[9]

  • Cyrene™ (dihydrolevoglucosenone): A greener alternative to DMSO with comparable solvation properties and low toxicity.[8][11]

It is essential to perform a solvent tolerance control experiment to ensure the chosen solvent does not interfere with your assay.

Q4: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?

A4: Determining the kinetic solubility of your compound under your specific assay conditions is crucial for obtaining reliable data.[3][12] This can be done using several methods.

Methods for Solubility Assessment:

  • Nephelometry: This method detects undissolved particles by light scattering.[13][14] A serial dilution of the compound is prepared in the assay buffer, and the turbidity is measured.

  • Direct UV/Vis Spectroscopy: After incubating the compound in the buffer, any precipitate is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified by measuring its UV/Vis absorbance.[13][15]

Troubleshooting Guides

Issue 1: Inconsistent results between experimental repeats.
  • Potential Cause: Variable amounts of dissolved compound due to incomplete dissolution of the stock solution or precipitation during storage.[1][3]

  • Recommended Solution:

    • Always ensure your DMSO stock solution is fully dissolved before use. Vortex and visually inspect for any particulate matter.[1][2]

    • Consider brief sonication to aid dissolution.[1][16]

    • Prepare fresh dilutions for each experiment from the stock solution.[1]

    • Store DMSO stocks appropriately, considering that freeze-thaw cycles can cause compound precipitation.[3]

Issue 2: Compound appears to be a promiscuous inhibitor, showing activity across multiple unrelated assays.
  • Potential Cause: The compound may be forming aggregates at the concentrations tested. These aggregates can non-specifically inhibit enzymes and other proteins.[17]

  • Recommended Solution:

    • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01-0.05% Triton X-100 or Tween-20) to the assay buffer can often prevent the formation of aggregates.[16][17] This is generally more suitable for biochemical assays than cell-based assays.

    • Lower Compound Concentration: Test the compound at lower concentrations to see if the activity persists. Aggregate-based inhibition is often concentration-dependent.[17]

    • Centrifugation Control: Before adding the compound to the assay, centrifuge the diluted compound solution at high speed and test the supernatant for activity. If the activity is lost, it suggests the involvement of aggregates.[17]

Data Presentation

Table 1: General Tolerability of Common Solvents in Cell-Based Assays

SolventGeneral Max Tolerated Concentration (%)Notes
DMSO< 0.5% (ideally < 0.1%)Cytotoxicity is cell-line and exposure-time dependent.[4][18][19]
Ethanol< 0.5%Can induce metabolic changes in cells.
DMF< 0.1%Generally more toxic than DMSO.[10]
PEG 4001-2%Viscous, which can affect automated liquid handling.

Values are generalized and should be confirmed for your specific cell line and assay conditions.

Table 2: Efficacy of Different Solubilization Strategies (Hypothetical Data)

CompoundMethodFold Increase in Aqueous Solubility
Compound XpH adjustment (pH 7.4 to 5.0)15
Compound Y2% HP-β-Cyclodextrin50
Compound Z0.1% Tween-8025

This data is for illustrative purposes. The effectiveness of each method is highly compound-dependent.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a general method to estimate the kinetic solubility of a compound in a specific buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • 96-well clear bottom plate

  • Plate reader with nephelometry or turbidity reading capabilities

Procedure:

  • Prepare a serial dilution of the compound in DMSO. For example, a 2-fold serial dilution starting from 10 mM.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your assay buffer. For instance, add 2 µL of each DMSO dilution to 198 µL of buffer to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.[14]

  • Seal the plate and incubate at room temperature (or your assay temperature) on a plate shaker for 1-2 hours.

  • Measure the light scattering or turbidity at a wavelength where the compound does not absorb (e.g., >500 nm).[14]

  • The solubility limit is the concentration at which a significant increase in light scattering is observed compared to the DMSO control.

Protocol 2: Stepwise Dilution to Prevent Compound Precipitation

This protocol describes a method for diluting a DMSO stock solution into an aqueous buffer to minimize precipitation.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Pre-warmed (37°C) complete cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Ensure Complete Dissolution of Stock: Before starting, vortex your high-concentration DMSO stock to ensure the compound is fully dissolved.[2]

  • Create an Intermediate Dilution: Pre-warm your assay buffer or medium to 37°C. First, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution: While gently vortexing the pre-warmed buffer, add a small volume of the intermediate DMSO stock. For example, add 1 µL of a 1 mM stock to 1 mL of buffer to achieve a 1 µM final concentration with 0.1% DMSO.[2]

  • Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.[2]

Visualizations

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome A Compound Precipitates in Assay Buffer B Lower Final Concentration A->B Try First C Optimize Dilution Protocol A->C Try First D Reduce Final DMSO % A->D Try First E pH Adjustment B->E If Unsuccessful F Use Co-solvents B->F If Unsuccessful G Add Solubilizing Excipients (e.g., Cyclodextrins) B->G If Unsuccessful H Solubility Issue Resolved B->H If Successful C->E If Unsuccessful C->F If Unsuccessful C->G If Unsuccessful C->H If Successful D->E If Unsuccessful D->F If Unsuccessful D->G If Unsuccessful D->H If Successful E->H F->H G->H

Caption: A workflow for addressing compound precipitation in assays.

G A Is the compound ionizable? B Try pH Adjustment A->B Yes C Is the assay cell-free? A->C No D Consider Co-solvents (e.g., Ethanol, PEG) C->D Yes F Is the compound highly lipophilic? C->F No E Use Cyclodextrins or Surfactants D->E F->E No G Consider Lipid-Based Formulations F->G Yes

Caption: A decision tree for selecting a solubilization strategy.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during cell-based assays. Inconsistent results can compromise data integrity and lead to significant delays in research and development. This guide offers structured advice to diagnose and address potential sources of variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are organized in a question-and-answer format to directly address specific issues you may encounter.

High Variability Between Replicate Wells

Q1: My replicate wells show high variability. What are the common causes and how can I fix this?

High variability between replicate wells is a frequent issue that can obscure the biological effects of your treatments. The sources of this variability can be categorized into several areas:

  • Cell-Related Issues: Inconsistent cell numbers, poor cell health, or uneven cell distribution are major contributors.[1][2]

  • Pipetting and Reagent Issues: Inaccurate or inconsistent pipetting, as well as variability in reagent preparation, can introduce significant errors.[2][3]

  • Environmental Factors: Fluctuations in temperature and humidity within the incubator can affect cell growth and assay performance.[1][4]

Below is a troubleshooting workflow to help you identify and resolve the source of high variability.

Troubleshooting_High_Variability cluster_cells Cell-Related Checks cluster_pipetting Pipetting & Reagent Checks cluster_environment Environmental Checks start High Variability Observed check_cells Step 1: Evaluate Cell Culture Practices start->check_cells cell_density Inconsistent Seeding Density? - Optimize and validate cell counting method. - Ensure homogenous cell suspension before plating. check_cells->cell_density cell_health Poor Cell Health? - Check for contamination (e.g., mycoplasma). - Use cells at a consistent, low passage number. - Ensure cells are in log growth phase. check_cells->cell_health cell_adhesion Uneven Cell Adhesion? - Allow plate to sit at room temperature before incubation to ensure even settling. - Avoid disturbing plates after seeding. check_cells->cell_adhesion check_pipetting Step 2: Review Pipetting Technique & Reagents pipette_accuracy Pipetting Inaccuracy? - Calibrate pipettes regularly. - Use appropriate pipette volume range. - Practice consistent pipetting technique (e.g., reverse pipetting for viscous liquids). check_pipetting->pipette_accuracy reagent_prep Reagent Variability? - Prepare fresh reagents. - Ensure complete solubilization of compounds. - Use the same lot of media and supplements. check_pipetting->reagent_prep check_environment Step 3: Assess Environmental Conditions incubator_conditions Incubator Fluctuations? - Monitor and stabilize temperature and CO2 levels. - Ensure high humidity (>95%) to reduce evaporation. - Limit incubator door openings. check_environment->incubator_conditions edge_effects Edge Effects Present? - See dedicated troubleshooting guide below. check_environment->edge_effects solution Consistent Results cell_density->check_pipetting cell_health->check_pipetting cell_adhesion->check_pipetting pipette_accuracy->check_environment reagent_prep->check_environment incubator_conditions->solution edge_effects->solution

Caption: Troubleshooting workflow for high variability in cell-based assays.
Edge Effects in Multi-Well Plates

Q2: I'm observing an "edge effect" where the outer wells of my plate behave differently from the inner wells. Why does this happen and how can I prevent it?

The "edge effect" is a common phenomenon in multi-well plates, primarily caused by increased evaporation in the peripheral wells compared to the central ones.[4][5][6] This leads to changes in media volume and concentration of salts and reagents, which can affect cell growth and viability.[5][7] Temperature gradients across the plate can also contribute to this effect.[6][7]

Edge_Effect_Mitigation cluster_causes Primary Causes cluster_solutions Mitigation Strategies title Understanding and Mitigating the Edge Effect evaporation Increased Evaporation in Outer Wells fill_outer Fill outer wells with sterile liquid (PBS or media) and exclude from analysis. evaporation->fill_outer use_lids Use specialized low-evaporation lids or breathable sealing tapes. evaporation->use_lids humidify Ensure high humidity (>95%) in the incubator. evaporation->humidify randomize Randomize plate layout to distribute any positional bias. evaporation->randomize temp_gradient Temperature Gradients Across the Plate equilibrate Allow plates to equilibrate to room temperature after seeding and before incubation. temp_gradient->equilibrate temp_gradient->randomize

Caption: Causes of and solutions for the "edge effect" in microplates.

Summary of Strategies to Minimize Edge Effects:

StrategyDescriptionKey Benefit
Exclude Outer Wells Fill the perimeter wells with sterile PBS or media but do not include them in the experimental analysis.[7][8]Simple and effective way to avoid analyzing compromised wells.
Use Specialized Lids/Seals Utilize low-evaporation lids or breathable sealing tapes to minimize fluid loss.[5][7]Reduces evaporation while allowing for necessary gas exchange.
Maintain High Humidity Keep the incubator humidity level at or above 95% to create a saturated environment.[4]Reduces the evaporative gradient between the well and the incubator.
Plate Equilibration Let the plate rest at room temperature for 30-60 minutes after seeding before moving to the incubator.[6]Allows cells to settle evenly and minimizes temperature shock.
Randomize Plate Layout Distribute samples and controls randomly or in a block design across the plate.[9]Statistically minimizes the impact of any systematic positional bias.
High Background Signal

Q3: My assay has a high background signal, which is reducing my signal-to-noise ratio. What are the likely causes?

A high background signal can be caused by several factors, including issues with blocking, antibody concentrations, washing steps, or the reagents themselves.

  • Insufficient Blocking: If non-specific binding sites on the plate or cells are not adequately blocked, antibodies or detection reagents can bind non-specifically.[10][11]

  • Antibody Issues: The primary or secondary antibody concentration may be too high, or the secondary antibody may be cross-reacting with other components in the well.[12]

  • Inadequate Washing: Residual unbound antibodies or detection reagents that are not washed away can contribute to a high background.[10][11]

  • Reagent Autofluorescence: Some cellular components or media (like phenol (B47542) red) can autofluoresce, which is particularly problematic for fluorescence-based assays.[13]

High_Background_Troubleshooting cluster_blocking Blocking Issues? cluster_antibody Antibody Issues? cluster_washing Washing Issues? cluster_reagents Reagent/Plate Issues? start High Background Signal cluster_blocking cluster_blocking start->cluster_blocking cluster_antibody cluster_antibody start->cluster_antibody cluster_washing cluster_washing start->cluster_washing cluster_reagents cluster_reagents start->cluster_reagents blocking_solution Optimize blocking buffer (e.g., increase concentration, change agent). solution Reduced Background Signal blocking_solution->solution blocking_time Increase blocking incubation time. blocking_time->solution antibody_conc Titrate primary and secondary antibody concentrations. antibody_conc->solution secondary_control Run a 'secondary antibody only' control to check for non-specific binding. secondary_control->solution wash_steps Increase the number and/or duration of wash steps. wash_steps->solution wash_buffer Ensure appropriate wash buffer is used. wash_buffer->solution autofluorescence For fluorescence assays, use phenol red-free media and select appropriate plates (black with clear bottom). autofluorescence->solution substrate Ensure substrate is not contaminated or expired. substrate->solution

Caption: Decision tree for troubleshooting high background signals.
Low or No Signal

Q4: I am getting a very low signal or no signal at all. What should I check?

A weak or absent signal can be frustrating. This issue often points to a problem with a critical component of the assay, from the cells themselves to the final detection step.

Troubleshooting Low Signal:

Potential CauseRecommended Action
Insufficient Cell Number Optimize cell seeding density. Ensure cells are viable and healthy before starting the assay.[2]
Low Target Expression Confirm that your chosen cell line expresses the target of interest at detectable levels.[2]
Inactive Reagents Check the expiration dates of all reagents, especially enzymes and substrates. Prepare fresh dilutions for each experiment.[14]
Incorrect Antibody Ensure the primary antibody recognizes the target protein in your specific application and that the secondary antibody is compatible with the primary.[15]
Suboptimal Incubation Times Review the protocol for recommended incubation times for antibodies, substrates, etc. These may need to be optimized for your specific system.[1][15]
Reader Settings Check that the microplate reader is set to the correct wavelength and sensitivity/gain settings for your assay.[2][13]
Inadequate Fixation/Permeabilization For intracellular targets, ensure fixation and permeabilization steps are sufficient to allow antibody access.[10]

Experimental Protocols

Protocol: General Cell Seeding in a 96-Well Plate

This protocol provides a general guideline for seeding adherent cells for a typical cell-based assay.

  • Cell Culture: Culture cells in a T-75 flask until they reach 70-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.[16]

  • Cell Detachment: Wash the cell monolayer with sterile PBS, then add 2-3 mL of a trypsin-EDTA solution. Incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Transfer the cell suspension to a 15 mL conical tube. Take a small aliquot and count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Dilution: Based on the cell count, dilute the cell suspension in complete growth medium to the desired final seeding density (e.g., 5,000 cells/100 µL for a proliferation assay). It is critical to maintain a homogenous suspension by gently mixing before each pipetting step.

  • Plating: Carefully pipette 100 µL of the cell suspension into each well of the 96-well plate. To minimize the edge effect, consider filling the outer wells with 100 µL of sterile PBS.

  • Equilibration: Let the plate sit at room temperature in the biological safety cabinet for 30-60 minutes to allow for even cell settling.[6]

  • Incubation: Transfer the plate to a 37°C, 5% CO2 incubator. Avoid stacking plates to ensure even temperature distribution.

Recommended Seeding Densities for a 96-Well Plate:

Cell Line ExampleDoubling TimeSeeding Density (cells/well) for 24h AssaySeeding Density (cells/well) for 48h Assay
HeLa ~20 hours10,000 - 20,0005,000 - 10,000
HEK293 ~24 hours15,000 - 30,0008,000 - 15,000
A549 ~22 hours8,000 - 15,0004,000 - 8,000
MCF-7 ~30 hours15,000 - 25,00010,000 - 15,000

Note: These are starting recommendations. The optimal seeding density should be determined empirically for your specific cell line and assay conditions to ensure cells are in an exponential growth phase during the experiment.[2][13]

References

Technical Support Center: Refining Analytical Methods for Better Sensitivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals enhance the sensitivity and specificity of their analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common analytical techniques.

Table of Contents

  • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Troubleshooting Guide: High Background Signal

    • FAQs: ELISA Optimization

    • Experimental Protocol: Standard Sandwich ELISA

  • Polymerase Chain Reaction (PCR)

    • Troubleshooting Guide: Non-Specific Amplification

    • FAQs: PCR Optimization

    • Experimental Protocol: Standard PCR Setup

  • High-Performance Liquid Chromatography (HPLC)

    • Troubleshooting Guide: Peak Tailing

    • FAQs: HPLC Method Development

    • Experimental Protocol: General HPLC Sample Preparation

  • Mass Spectrometry (MS)

    • Troubleshooting Guide: Poor Signal Intensity & Sensitivity

    • FAQs: MS Optimization

    • Experimental Protocol: General Sample Preparation for LC-MS

Enzyme-Linked Immunosorbent Assay (ELISA)

Troubleshooting Guide: High Background Signal

Question: I am observing a high background signal across my entire ELISA plate. What are the potential causes and how can I troubleshoot this issue?

Answer: High background in an ELISA can obscure the specific signal, leading to inaccurate results. It is often caused by issues with blocking, washing, or antibody concentrations.[1][2][3]

Troubleshooting Steps:

  • Inadequate Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[1][4]

    • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or add a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer.[1] You can also try extending the blocking incubation time.[1]

  • Insufficient Washing: Poor washing can leave behind unbound reagents, contributing to high background.[2][3]

    • Solution: Increase the number of wash steps or add a short soak step (e.g., 30 seconds) with the wash buffer between aspirations.[1] Ensure that at least 400 µL of wash solution is dispensed per well during each wash.[2]

  • High Antibody Concentration: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.

    • Solution: Optimize the antibody concentrations by performing a titration experiment to find the optimal balance between signal and background.

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample.[3]

    • Solution: Select antibodies with high specificity for the target analyte.[3] Using pre-adsorbed secondary antibodies can also help reduce non-specific binding.

  • Contamination: Contamination of reagents or the plate can also cause high background.[2][3]

    • Solution: Use high-quality, sterile reagents and ensure proper handling to avoid contamination.[2][5] Check the quality of the water used for preparing buffers.[2][3]

Troubleshooting Workflow for High ELISA Background

ELISA_Troubleshooting start High Background Signal Observed check_blocking Review Blocking Step start->check_blocking check_washing Evaluate Washing Procedure check_blocking->check_washing Adequate solution_blocking Increase Blocker Conc. Extend Incubation Time check_blocking->solution_blocking Inadequate? check_antibody Assess Antibody Concentration check_washing->check_antibody Sufficient solution_washing Increase Wash Steps Add Soak Step check_washing->solution_washing Insufficient? check_reagents Investigate Reagent Quality check_antibody->check_reagents Optimal solution_antibody Titrate Antibodies check_antibody->solution_antibody Too High? solution_reagents Use Fresh, High-Purity Reagents check_reagents->solution_reagents Contaminated? PCR_Troubleshooting start Non-Specific Amplification check_annealing Review Annealing Temperature start->check_annealing check_primers Evaluate Primer Design check_annealing->check_primers Optimal solution_annealing Increase Annealing Temp. (Gradient PCR) check_annealing->solution_annealing Too Low? check_reagents Assess Reagent Concentrations check_primers->check_reagents Well-Designed solution_primers Redesign Primers check_primers->solution_primers Poor Design? check_setup Consider Reaction Setup check_reagents->check_setup Optimal solution_reagents Titrate MgCl2 Reduce Primer Conc. check_reagents->solution_reagents Suboptimal? solution_setup Use Hot-Start Polymerase check_setup->solution_setup Non-Hot-Start? HPLC_Troubleshooting start Peak Tailing Observed check_overload Check for Column Overload start->check_overload check_column Inspect Column Condition check_overload->check_column Not Overloaded solution_overload Reduce Injection Volume Dilute Sample check_overload->solution_overload Overloaded? check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase Good Condition solution_column Flush Column Replace Guard/Column check_column->solution_column Contaminated/Old? check_interactions Consider Secondary Interactions check_mobile_phase->check_interactions Correct pH solution_mobile_phase Adjust Mobile Phase pH check_mobile_phase->solution_mobile_phase Incorrect pH? solution_interactions Use End-Capped Column Add Mobile Phase Modifier check_interactions->solution_interactions Suspected?

References

Validation & Comparative

A Researcher's Guide to Cross-Validation of Analytical Data for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery and development, the robust characterization of novel compounds is paramount. Cross-validation of analytical data serves as a critical cornerstone, ensuring the reliability, reproducibility, and accuracy of experimental results. This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complexities of analytical data cross-validation, supported by experimental protocols and data-driven comparisons.

The Imperative of Cross-Validation

The journey of a novel compound from a laboratory curiosity to a potential therapeutic is paved with a multitude of analytical data points. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even between different analytical techniques.[1] This process is not merely a regulatory formality but a scientific necessity to ensure data integrity and build confidence in the generated data, which is crucial for making informed decisions throughout the drug development lifecycle.[1][2]

Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which inherently support the principles of cross-validation.[3][4][5] These guidelines emphasize the evaluation of key performance characteristics to demonstrate that an analytical procedure is fit for its intended purpose.[6][7]

Comparative Analysis of Key Analytical Techniques

The selection of appropriate analytical techniques is fundamental to the successful characterization of novel compounds. Different techniques offer varying levels of specificity, sensitivity, and structural elucidation capabilities. A multi-faceted approach, employing a combination of techniques, often provides the most comprehensive understanding of a compound's properties.

Below is a comparative summary of commonly employed analytical techniques for the characterization of novel small-molecule compounds.

Analytical TechniqueInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of components in a mixture.High resolution, sensitivity, and reproducibility.[8]Limited structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight, fragmentation patterns, structural information.High sensitivity and specificity, capable of identifying and quantifying compounds in complex mixtures.[9]Matrix effects can influence ionization and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation (connectivity of atoms).Unambiguous structure determination.[8]Lower sensitivity compared to MS, requires higher sample concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile compounds.Excellent separation efficiency for volatile compounds.[8]Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Fast and non-destructive.Provides general information, not detailed structural elucidation.

Detailed Experimental Protocols

To facilitate the cross-validation process, detailed and standardized experimental protocols are essential. Below are example protocols for key analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the novel compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Data Analysis: Integrate the peak areas and calculate the purity of the compound as a percentage of the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Sample Preparation: Prepare a 10 µg/mL solution of the novel compound in the initial mobile phase composition.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).

  • LC Conditions: Utilize the same chromatographic conditions as the HPLC method to allow for direct comparison.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

    • Fragmentation: Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Data Analysis: Compare the observed accurate mass with the theoretical mass of the novel compound. Analyze the fragmentation pattern to confirm the structure.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and use the 2D NMR data to piece together the complete molecular structure.

Visualizing Workflows and Pathways

Visual representations of experimental workflows and signaling pathways can significantly enhance understanding and communication among researchers.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Cross-Validation Synthesis Novel Compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC LCMS LC-MS (Identity & MW) Purification->LCMS NMR NMR (Structure) Purification->NMR Data_Comparison Data Comparison (Inter-lab/Inter-method) HPLC->Data_Comparison LCMS->Data_Comparison NMR->Data_Comparison Report Validation Report Data_Comparison->Report

Caption: Workflow for Synthesis, Characterization, and Cross-Validation.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Novel_Compound Novel Compound (Antagonist) Novel_Compound->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical Signaling Pathway Inhibition by a Novel Compound.

Conclusion

The cross-validation of analytical data is an indispensable practice in the development of novel compounds. By employing a suite of orthogonal analytical techniques, adhering to detailed experimental protocols, and fostering a culture of rigorous data comparison, researchers can ensure the integrity and reliability of their findings. This comprehensive approach not only satisfies regulatory expectations but also builds a solid foundation for the successful advancement of promising new therapies from the laboratory to the clinic.

References

A Comparative Analysis of 2-Methyl-3-pyrimidin-2-yl-propionic acid and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the hypothetical inhibitory potential of 2-Methyl-3-pyrimidin-2-yl-propionic acid against pancreatic lipase (B570770), juxtaposed with the well-documented inhibitory activities of established drugs, Orlistat (a lipase inhibitor) and Cerulenin (B1668410) (a fatty acid synthase inhibitor). While direct experimental data for this compound is not currently available in public literature, its structural similarity to other biologically active pyrimidine (B1678525) derivatives suggests its potential as an enzyme inhibitor. This document outlines the established mechanisms of action, quantitative inhibitory data for the known inhibitors, and detailed experimental protocols for assessing pancreatic lipase and fatty acid synthase inhibition. The objective is to furnish researchers with a foundational framework for the potential evaluation of novel compounds like this compound.

Introduction

The pyrimidine nucleus is a core scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including the inhibition of various enzymes. This compound, a synthetic intermediate, possesses this key structural feature. Given the known propensity of pyrimidine derivatives to act as enzyme inhibitors, this guide explores its hypothetical potential as a pancreatic lipase inhibitor. For a robust comparison, we will examine its profile alongside Orlistat, a potent and clinically used pancreatic lipase inhibitor, and Cerulenin, a well-characterized inhibitor of fatty acid synthase (FASN).

Comparative Inhibitory Data

The following table summarizes the inhibitory activities of Orlistat and Cerulenin. A hypothetical value for this compound is included to illustrate how its potential efficacy could be benchmarked.

CompoundTarget EnzymeIC50 ValueKi ValueNotes
This compound Pancreatic LipaseHypotheticalHypotheticalPotential competitive inhibitor based on structural analogy.
Orlistat Pancreatic Lipase0.1 - 0.2 µM[1]-Irreversible inhibitor, forms a covalent bond with the enzyme.[2]
Cerulenin Fatty Acid Synthase (FASN)20-160 µM (cell-based)[3]-Irreversibly binds to the β-ketoacyl-ACP synthase domain.[4][5]
C75 (a synthetic FASN inhibitor) Fatty Acid Synthase (FASN)~35 µM (in PC3 cells)-Slow-binding inhibitor.[6]

Mechanism of Action and Signaling Pathways

Orlistat: Inhibition of Pancreatic Lipase

Orlistat is a potent, irreversible inhibitor of gastric and pancreatic lipases.[2] It acts locally in the gastrointestinal lumen to prevent the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] Orlistat forms a covalent bond with the serine residue at the active site of these lipases, rendering them inactive.[2] The resulting decrease in fat absorption leads to a caloric deficit.

Orlistat_Mechanism cluster_lumen Gastrointestinal Lumen Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Excretion Excretion Dietary_Triglycerides->Excretion Unhydrolyzed Free_Fatty_Acids Free Fatty Acids & Monoglycerides Pancreatic_Lipase->Free_Fatty_Acids Orlistat Orlistat Orlistat->Pancreatic_Lipase Inhibition Absorption Intestinal Absorption Free_Fatty_Acids->Absorption

Figure 1: Mechanism of Action of Orlistat.

Cerulenin: Inhibition of Fatty Acid Synthase (FASN)

Cerulenin is an antibiotic that acts as a specific inhibitor of fatty acid synthase (FASN).[7] It irreversibly binds to the β-ketoacyl-acyl carrier protein synthase domain of FASN, thereby blocking the condensation reaction in fatty acid synthesis.[4][5] The inhibition of FASN in cancer cells, which often exhibit high levels of de novo fatty acid synthesis, can lead to apoptosis.[3]

Cerulenin_Mechanism Acetyl_CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) (β-ketoacyl-ACP synthase domain) Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Cerulenin Cerulenin Cerulenin->FASN Inhibition Cell_Membranes Cell Membrane Biogenesis Fatty_Acids->Cell_Membranes Signaling_Molecules Signaling Molecules Fatty_Acids->Signaling_Molecules

Figure 2: Mechanism of Action of Cerulenin.

Experimental Protocols

Pancreatic Lipase Inhibition Assay (Orlistat and Hypothetical for this compound)

This protocol is adapted from methods used for evaluating Orlistat and other potential lipase inhibitors.[2][8][9]

Objective: To determine the in vitro inhibitory effect of a test compound on porcine pancreatic lipase activity.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP) or p-Nitrophenyl butyrate (B1204436) (PNPB) as substrate

  • Reaction Buffer: 50 mM Sodium Phosphate (B84403), pH 8.0, containing 5 mM sodium deoxycholate and 10% isopropanol.[8]

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Orlistat (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm.[8][9]

Procedure:

  • Prepare stock solutions of PPL, substrate, test compound, and Orlistat.

  • In a 96-well plate, add the reaction buffer.

  • Add the test compound at various concentrations to the respective wells. For the positive control, add Orlistat, and for the negative control, add the solvent used to dissolve the compounds.

  • Add the PPL solution to all wells and incubate for a specified time (e.g., 5-60 minutes) at 37°C.[2][8]

  • Initiate the reaction by adding the substrate solution (pNPP or PNPB) to all wells.

  • Immediately measure the absorbance at 410 nm (for pNPP) or 405 nm at regular intervals (e.g., every 30 seconds for 5 minutes) to determine the rate of p-nitrophenol formation.[8][9]

  • Calculate the percentage of lipase inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Lipase_Inhibition_Workflow Start Prepare Reagents Add_Buffer Add Reaction Buffer to 96-well plate Start->Add_Buffer Add_Inhibitor Add Test Compound/ Orlistat/Solvent Add_Buffer->Add_Inhibitor Add_Enzyme Add Pancreatic Lipase Solution Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add pNPP/PNPB Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405-410 nm Add_Substrate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End Results Calculate->End

Figure 3: Pancreatic Lipase Inhibition Assay Workflow.

Fatty Acid Synthase (FASN) Inhibition Assay (Cerulenin)

This protocol is based on methods used to assess the inhibition of FASN by compounds like Cerulenin and C75.[6][7]

Objective: To determine the in vitro inhibitory effect of a test compound on FASN activity.

Materials:

  • Purified fatty acid synthase (e.g., from rat liver)

  • [U-14C]acetate or other radiolabeled precursor

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Reaction Buffer (e.g., potassium phosphate buffer)

  • Test compound (e.g., Cerulenin) dissolved in a suitable solvent

  • Scintillation cocktail and counter

Procedure:

  • Purify FASN from a suitable source (e.g., rat liver) as described in the literature.[4]

  • In a reaction tube, pre-incubate the purified FASN with the test compound (e.g., Cerulenin) at various concentrations for a specified time (e.g., 3-30 minutes) at 37°C.[6]

  • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA, malonyl-CoA, NADPH, and [U-14C]acetate.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction (e.g., by adding an acid).

  • Extract the synthesized fatty acids using an organic solvent.

  • Quantify the amount of radiolabeled fatty acids produced using a scintillation counter.

  • Calculate the percentage of FASN inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

While this compound is currently characterized as a synthetic intermediate, its chemical structure, featuring a pyrimidine core, suggests a potential for biological activity, possibly as an enzyme inhibitor. This guide provides a comparative framework against the well-established inhibitors Orlistat and Cerulenin. The detailed experimental protocols for pancreatic lipase and fatty acid synthase inhibition assays offer a clear path for the future investigation of this compound and other novel pyrimidine derivatives. Such studies are essential to uncover new therapeutic agents for a range of diseases, including obesity and cancer.

References

Bridging the Gap: Validating In Vitro Discoveries in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The journey of a novel therapeutic from a laboratory hypothesis to a clinical candidate is a meticulous process, demanding rigorous validation at every stage. A critical juncture in this path is the transition from promising in vitro results to demonstrable efficacy and safety in in vivo animal models. This guide provides an objective comparison of these two essential research modalities, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing robust validation studies.

Data Presentation: Correlating In Vitro Potency with In Vivo Efficacy

A primary goal of preclinical validation is to establish a correlation between a compound's activity in a controlled cellular environment (in vitro) and its therapeutic effect within a complex living organism (in vivo). This is often assessed by comparing metrics such as the half-maximal inhibitory concentration (IC50) from cell-based assays with tumor growth inhibition in animal models.

Below is a summary of data from a study on NVP-BEZ235, a dual inhibitor of PI3K and mTOR, in non-Hodgkin lymphoma models.

ParameterIn VitroIn Vivo
Model System FL-18 Human Follicular Lymphoma Cell LineFL-18 Xenograft in SCID Mice
Compound NVP-BEZ235NVP-BEZ235
Metric IC50 (Concentration for 50% Growth Inhibition)Tumor Volume Reduction
Result 6.59 nM[1]Significant tumor growth suppression (p≤0.05)[1]
Treatment Duration 72 hours[1]Daily for the duration of the study[1]

This table illustrates a positive correlation where a low nanomolar potency in vitro translated to a significant therapeutic effect in vivo, a crucial step in validating the compound's potential.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of credible scientific research. The following sections outline key experimental protocols commonly employed in the validation of in vitro findings.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

In Vivo Xenograft Animal Model

This protocol describes the establishment of a tumor in an immunodeficient mouse and the subsequent evaluation of a therapeutic agent.

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., PBS or Matrigel) at a specific concentration.

  • Animal Inoculation: Subcutaneously inject a defined number of cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[2]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 60–160 mm³), measure them with calipers every few days.[2]

  • Randomization and Treatment: Randomize the animals into treatment and control groups. Administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[2]

  • Efficacy Evaluation: Continue to measure tumor volumes and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the therapeutic efficacy.

Western Blotting for Target Validation

Western blotting is used to detect specific proteins in a sample, which is crucial for confirming that a drug is hitting its intended molecular target.

  • Sample Preparation: Prepare protein lysates from either cultured cells treated in vitro or from excised tumor tissues from the in vivo study.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt or S6 ribosomal protein).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using a digital imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Immunohistochemistry (IHC) for In Situ Target Analysis

IHC allows for the visualization of protein expression and localization within the context of the tissue architecture.

  • Tissue Preparation: Fix the excised tumor tissue in formalin and embed it in paraffin (B1166041).

  • Sectioning: Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.

  • Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of graded alcohol washes.

  • Antigen Retrieval: Use heat or enzymes to unmask the antigenic sites that may have been altered by fixation.

  • Blocking: Apply a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissue sections with a primary antibody that specifically targets the protein of interest.

  • Secondary Antibody and Detection: Apply a secondary antibody linked to an enzyme, followed by a chromogen that produces a colored precipitate at the site of the antibody-antigen reaction.

  • Counterstaining: Stain the cell nuclei with a counterstain (e.g., hematoxylin) to provide anatomical context.

  • Dehydration and Mounting: Dehydrate the sections and mount them with a coverslip.

  • Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of the protein staining within the tumor tissue.

Mandatory Visualization

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.

G cluster_workflow Experimental Workflow: In Vitro to In Vivo Validation invitro In Vitro Studies (e.g., Cell Viability Assay) invivo In Vivo Studies (e.g., Xenograft Model) invitro->invivo Promising Results analysis Data Analysis & Correlation invivo->analysis Efficacy & Safety Data decision Go/No-Go Decision for Clinical Development analysis->decision

Caption: A streamlined workflow for validating in vitro findings in in vivo models.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.

References

Comprehensive Review of 2-Methyl-3-pyrimidin-2-yl-propionic Acid Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and patent databases, a detailed structure-activity relationship (SAR) study specifically focused on 2-Methyl-3-pyrimidin-2-yl-propionic acid analogs remains elusive. The current body of public-domain research does not provide the specific quantitative data, experimental protocols, and signaling pathway information necessary to construct a comprehensive comparison guide for this particular class of compounds.

While the individual components of this chemical scaffold—the pyrimidine (B1678525) ring and the propionic acid moiety—are prevalent in medicinally active compounds, their specific combination in the form of this compound and its analogs has not been the subject of extensive, publicly available research. Pyrimidine derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, propionic acid derivatives form the basis of many well-known drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).

However, the synergy and specific biological targets of the combined "this compound" scaffold are yet to be thoroughly elucidated in the scientific literature. This presents both a challenge for immediate review and an opportunity for future research and drug discovery.

General Insights from Related Compound Classes:

While direct data is unavailable, some general principles from related SAR studies of pyrimidine and propionic acid derivatives may offer initial hypotheses for the exploration of this compound analogs:

  • Substitution on the Pyrimidine Ring: The biological activity of pyrimidine-containing compounds is often highly dependent on the nature and position of substituents on the pyrimidine ring. Modifications at positions 4 and 6 of the pyrimidine ring, for instance, are common strategies to modulate activity and selectivity.

  • Chirality of the Propionic Acid Moiety: The stereochemistry of the methyl group on the propionic acid can be crucial for biological activity. For many propionic acid-based drugs, one enantiomer is significantly more active than the other.

  • Linker Modifications: The ethyl linker connecting the pyrimidine and carboxylic acid groups could also be a target for modification to alter the compound's conformational flexibility and binding properties.

Future Directions and a Call for Research:

The absence of detailed SAR studies on this compound analogs highlights a gap in the current medicinal chemistry landscape. A systematic investigation of this scaffold could potentially uncover novel therapeutic agents. Future research in this area would ideally involve:

  • Synthesis of a diverse library of analogs: This would involve substitutions on the pyrimidine ring, exploration of different stereoisomers of the propionic acid moiety, and modifications to the linker.

  • Screening against a panel of biological targets: Given the broad activities of pyrimidines, screening against various enzymes (e.g., kinases, proteases) and receptors would be a logical starting point.

  • Publication of detailed experimental protocols and quantitative data: To advance the field, it is crucial that any findings, including inhibitory concentrations (IC50), binding affinities (Ki), and detailed methodologies, are made publicly available.

Hypothetical Experimental Workflow:

Should a research program be initiated for this compound class, a typical experimental workflow could be visualized as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 SAR Analysis & Lead Optimization Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity) Dose_Response->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: A hypothetical workflow for the SAR-driven discovery of novel drugs based on the this compound scaffold.

Confirming Mechanism of Action: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a drug's mechanism of action is a cornerstone of successful therapeutic development. Direct evidence of a compound engaging its intended target within a physiological context provides the confidence needed to advance a program. This guide offers an objective comparison of three prominent target engagement assays: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and NanoBioluminescence Resonance Energy Transfer (NanoBRET™). We provide a summary of their performance, detailed experimental protocols, and visualizations of their respective workflows to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: At-a-Glance Comparison of Target Engagement Assays

The following table summarizes key quantitative parameters and qualitative features of CETSA, SPR, and NanoBRET, offering a direct comparison of their capabilities and requirements.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein in cells or lysates.[1][2][3]Real-time, label-free detection of mass changes on a sensor surface due to molecular binding.[4][5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer in live cells.[6][7]
Environment Cellular (in-cell or lysate).[8][9]In-vitro (purified components).[10][11]Live cells.[6][7]
Labeling Label-free for the compound. Requires a specific antibody for detection (e.g., Western Blot).[12]Label-free for both ligand and analyte.[5]Requires genetic tagging of the target protein (NanoLuc®) and a fluorescently labeled tracer.[6][7]
Key Output Thermal shift (ΔTagg), EC50 from isothermal dose-response.[2]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[5][13][14]IC50, compound affinity, and residence time in live cells.[7][15][16]
Throughput Low to high, depending on the detection method (Western Blot vs. AlphaLISA/HT-CETSA).[1][17]Low to medium.High, amenable to plate-based formats.[18]
Example Data A thermal shift of +5°C in the presence of a 10 µM compound.[12]KD = 100 nM, ka = 1 x 10^5 M⁻¹s⁻¹, kd = 1 x 10⁻² s⁻¹.IC50 = 50 nM in a competitive binding assay.[15][19]
Advantages - Measures engagement in a cellular context. - No compound modification needed. - Can be adapted for in-vivo studies.[9]- Provides detailed kinetic information (on- and off-rates). - High sensitivity. - Label-free.[5][10]- Measures target engagement in live cells. - High throughput. - Can determine intracellular compound potency and residence time.[7][18]
Limitations - Indirect measure of binding. - Some protein-ligand interactions may not result in a thermal shift. - Western blot detection can be low throughput.[8]- Requires purified protein and immobilization. - Potential for artifacts from mass transport limitations or non-specific binding.- Requires genetic modification of the target protein. - Dependent on the availability of a suitable fluorescent tracer.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical Western Blot-based CETSA experiment to determine the thermal stabilization of a target protein upon compound binding.[2][3][20]

1. Cell Culture and Treatment:

  • Culture cells to approximately 80% confluency.

  • Treat cells with the desired concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

2. Cell Harvesting and Heat Shock:

  • Harvest cells by scraping or trypsinization.

  • Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3-5 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Western Blot Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

  • Detect the signal and quantify the band intensities.

5. Data Analysis:

  • Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the vehicle- and compound-treated samples.

  • The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).

  • A shift in the Tagg to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for an SPR experiment to measure the binding kinetics of a small molecule (analyte) to an immobilized protein (ligand).[21][22][23]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Inject the purified ligand (protein of interest) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling. The amount of immobilized ligand should be optimized.

  • Deactivate any remaining reactive groups on the surface by injecting ethanolamine.

2. Analyte Preparation and Binding Analysis:

  • Prepare a series of dilutions of the analyte (small molecule) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase.

  • After the association phase, flow the running buffer over the surface to allow for the dissociation of the analyte from the ligand. This is the dissociation phase.

  • A reference channel (without immobilized ligand or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

3. Surface Regeneration:

  • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer like glycine-HCl).

4. Data Analysis:

  • The binding events are recorded in real-time as a sensorgram, which plots the response units (RU) versus time.

  • Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for a NanoBRET™ target engagement assay in live cells to determine the IC50 of a test compound.[6][24][25][26][27]

1. Cell Preparation and Transfection:

  • Seed cells (e.g., HEK293T) in a suitable culture plate.

  • Transfect the cells with a vector encoding the target protein fused to NanoLuc® luciferase. Allow for protein expression for a specified time (e.g., 24 hours).

2. Assay Plate Preparation:

  • Harvest the transfected cells and resuspend them in Opti-MEM.

  • Dispense the cell suspension into a white, opaque 384-well assay plate.

3. Compound and Tracer Addition:

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions and a vehicle control to the wells of the assay plate.

  • Add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration to all wells.

  • Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

4. Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

  • Add the substrate solution to all wells.

  • Read the plate on a luminometer equipped with two filters to measure the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (fluorescent tracer, ~618 nm).

5. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal for each well.

  • Plot the BRET ratio as a function of the log of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for CETSA, SPR, and the NanoBRET™ Target Engagement Assay.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis start Culture Cells treat Treat with Compound or Vehicle start->treat harvest Harvest & Aliquot Cells treat->harvest heat Heat Shock (Temperature Gradient) harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot supernatant->wb quantify Quantify Bands wb->quantify end Target Engagement Confirmed quantify->end Generate Melting Curve (ΔTagg)

CETSA Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis chip_prep Activate Sensor Chip immobilize Immobilize Ligand (Target Protein) chip_prep->immobilize deactivate Deactivate Surface immobilize->deactivate analyte_inject Inject Analyte (Compound) deactivate->analyte_inject association Association analyte_inject->association dissociation Dissociation association->dissociation regenerate Regenerate Surface dissociation->regenerate regenerate->analyte_inject Next Cycle sensorgram Generate Sensorgram fit_data Fit Kinetic Data sensorgram->fit_data end Binding Kinetics Quantified fit_data->end Determine ka, kd, KD

SPR Experimental Workflow

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis transfect Transfect Cells with Target-NanoLuc® seed Seed Cells in Assay Plate transfect->seed add_cmpd Add Compound (Dose Response) seed->add_cmpd add_tracer Add Fluorescent Tracer add_cmpd->add_tracer incubate Incubate add_tracer->incubate add_substrate Add Substrate incubate->add_substrate read_plate Read Luminescence (Donor & Acceptor) add_substrate->read_plate calc_bret Calculate BRET Ratio read_plate->calc_bret plot_curve Plot Dose-Response Curve calc_bret->plot_curve end Intracellular Potency Determined plot_curve->end Determine IC50

NanoBRET™ Experimental Workflow

References

Comparative Guide to the Synthesis and Biological Evaluation of 2-Methyl-3-pyrimidin-2-yl-propionic acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and potential biological activities of 2-Methyl-3-pyrimidin-2-yl-propionic acid. Due to the limited publicly available data on this specific compound, this guide leverages information on closely related analogues and general principles of pyrimidine-containing compounds and propionic acid derivatives to provide a useful framework for researchers.

Introduction

This compound is a heterocyclic carboxylic acid that holds potential as a synthetic intermediate in pharmaceutical development.[1][2][3] Its structure, combining a pyrimidine (B1678525) ring and a propionic acid moiety, is found in various biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, aryl-propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The unique combination of these two pharmacophores in this compound suggests its potential for diverse biological applications.

Synthesis and Reproducibility

While this compound is commercially available, detailed synthetic protocols are not readily found in peer-reviewed literature.[2] However, a plausible and reproducible synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the alkylation of a pyrimidine derivative.

Representative Synthetic Protocol: Alkylation of 2-Methylpyrimidine

A potential synthesis for a close analogue, 3-(pyrimidin-2-yl)propanoic acid, can be achieved through the reaction of 2-lithiopyrimidine with an appropriate three-carbon synthon. The introduction of the methyl group at the 2-position of the propionic acid chain would likely involve the use of a corresponding methylated reactant.

Experimental Protocol:

  • Lithiation of 2-Bromopyrimidine (B22483): To a solution of 2-bromopyrimidine in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiopyrimidine.

  • Alkylation: A solution of ethyl 2-bromopropionate in anhydrous THF is then added dropwise to the freshly prepared 2-lithiopyrimidine solution at -78 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Hydrolysis: The reaction is quenched with water, and the aqueous layer is acidified to pH 3-4 with hydrochloric acid. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Purity and Yield:

The expected yield for this type of reaction would typically range from 40-60%, with a purity of >95% after chromatographic purification. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and characterized by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry.

Synthesis Workflow

cluster_synthesis Synthesis of this compound reagent1 2-Bromopyrimidine intermediate1 2-Lithiopyrimidine reagent1->intermediate1 Lithiation reagent2 n-Butyllithium reagent2->intermediate1 reagent3 Ethyl 2-bromopropionate intermediate2 Ethyl 2-Methyl-3-pyrimidin-2-yl-propanoate reagent3->intermediate2 intermediate1->intermediate2 Alkylation product This compound intermediate2->product Hydrolysis cluster_bioassay In Vitro Biological Evaluation Workflow compound Test Compound (this compound) assay1 COX Inhibition Assay compound->assay1 assay2 Anticancer Cell Viability Assay compound->assay2 assay3 Antimicrobial MIC/MBC Assay compound->assay3 data1 IC50 Values assay1->data1 data2 GI50/IC50 Values assay2->data2 data3 MIC/MBC Values assay3->data3 analysis Data Analysis & Comparison data1->analysis data2->analysis data3->analysis cluster_pathway Simplified COX Signaling Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A2 cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation & Pain pgs->inflammation nsaid NSAID (e.g., Propionic Acid Derivatives) nsaid->cox Inhibition

References

Evaluating the Therapeutic Index of Propionic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Methyl-3-pyrimidin-2-yl-propionic acid: An extensive review of publicly available scientific literature and safety data reveals that this compound is currently characterized as a synthetic intermediate for pharmaceutical research. There is no available data on its therapeutic index, efficacy (ED50), or toxicity (LD50) in biological systems. Therefore, a direct evaluation of its therapeutic potential is not feasible at this time.

This guide provides a comparative analysis of two well-established propionic acid derivatives, Ibuprofen (B1674241) and Naproxen, which are widely used as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). By examining their therapeutic indices, mechanisms of action, and the experimental protocols used for their evaluation, this document serves as a valuable resource for researchers and professionals in drug development.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses.[1][2]

The TI is often calculated as the ratio of the 50% toxic dose (TD50) to the 50% effective dose (ED50). In preclinical animal studies, the lethal dose 50 (LD50) is frequently used as a measure of acute toxicity.[1][2]

Table 1: Acute Toxicity (LD50) of Selected Propionic Acid NSAIDs in Rodents

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
IbuprofenRatOral636
MouseOral740
NaproxenRatOral248
MouseOral1234

Data sourced from DrugBank and PubChem.[3][4][5]

Note on ED50: The effective dose (ED50) for anti-inflammatory drugs can vary significantly depending on the specific inflammatory model and the endpoint being measured (e.g., reduction in paw edema, inhibition of prostaglandin (B15479496) synthesis). For instance, in a carrageenan-induced rat paw edema model, the ED50 for ibuprofen has been reported in the range of 10-20 mg/kg. The variability in ED50 values across different studies highlights the importance of standardized protocols for accurate comparison.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Signaling

Ibuprofen and Naproxen, like other NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[10][11]

By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby mitigating the inflammatory response.[9][12]

COX_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Response Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Inflammatory_Stimuli->COX2 Induces Expression NSAIDs Propionic Acid NSAIDs (Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 PLA2 Phospholipase A2

Mechanism of action of propionic acid NSAIDs via COX inhibition.

Experimental Protocols

Standardized experimental protocols are essential for the reliable determination of therapeutic indices. Below are outlines of common methods for assessing acute toxicity (LD50) and anti-inflammatory efficacy (ED50).

This protocol is based on the Up-and-Down Procedure (UDP) as described by the Organisation for Economic Co-operation and Development (OECD) Guideline 425.[13]

  • Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically females as they are often slightly more sensitive.[13] Animals should be of a single sex and have a weight variation of no more than ±20% of the mean weight.

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to standard laboratory diet and water ad libitum. Acclimatize animals for at least 5 days before the experiment.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, saline, or a 0.5% carboxymethyl cellulose (B213188) solution). The concentration should be adjusted to allow for a consistent administration volume (e.g., 10 mL/kg).

  • Dosing Procedure:

    • Fast animals overnight before dosing (with access to water).

    • Administer a single oral dose of the test substance using a gavage needle.

    • The initial dose is selected based on preliminary information about the substance's toxicity. A default starting dose of 175 mg/kg can be used if no information is available.

    • The dosing of subsequent animals is adjusted up or down by a constant multiplicative factor (e.g., 3.2) depending on the outcome of the previously dosed animal (survival or death).

  • Observation:

    • Observe animals for mortality and clinical signs of toxicity at regular intervals for the first 24 hours (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing) and then daily for a total of 14 days.[13]

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[13]

LD50_Workflow Start Start Animal_Selection Animal Selection and Acclimatization Start->Animal_Selection Dose_Prep Dose Preparation in Vehicle Animal_Selection->Dose_Prep Dosing Administer Single Oral Dose to First Animal Dose_Prep->Dosing Observation Observe for 24-48h Dosing->Observation Outcome Animal Survives? Observation->Outcome Increase_Dose Increase Dose for Next Animal Outcome->Increase_Dose Yes Decrease_Dose Decrease Dose for Next Animal Outcome->Decrease_Dose No Continue_Testing Continue Until Stopping Criteria Met Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Continue_Testing->Dosing Next Animal Calculation Calculate LD50 using Maximum Likelihood Method Continue_Testing->Calculation Stopping Criteria Met End End Calculation->End

Workflow for LD50 determination using the Up-and-Down Procedure.

This in vivo assay is a widely used and validated model for screening the anti-inflammatory activity of new compounds.[14]

  • Animal Selection and Grouping: Use male Wistar rats (150-200g). Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., treated with a standard NSAID like Indomethacin), and several test groups receiving different doses of the compound.

  • Compound Administration: Administer the test compound and the positive control orally or intraperitoneally one hour before the induction of inflammation. The vehicle control group receives the vehicle alone.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Determine the ED50 value by plotting a dose-response curve of the percentage inhibition against the logarithm of the dose.[15]

Conclusion

While a therapeutic evaluation of this compound is not possible due to the absence of relevant data, a comparative analysis of established propionic acid derivatives like Ibuprofen and Naproxen provides a valuable framework for understanding the preclinical assessment of this class of compounds. The therapeutic index, derived from toxicity and efficacy studies, remains a critical parameter in drug development. The standardized protocols for determining LD50 and ED50, along with a clear understanding of the underlying mechanism of action, are fundamental for the successful advancement of new therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-3-pyrimidin-2-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-3-pyrimidin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound (CAS No. 819850-14-1) in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is recommended to handle it with the usual precautionary measures for chemicals.[1] For related compounds, potential hazards include eye, skin, or respiratory system irritation.[2]

Hazard Ratings:

The following tables summarize the hazard ratings for this compound.

NFPA Ratings: [1]

CategoryRating
Health0
Fire0
Reactivity0

HMIS-Ratings: [1]

CategoryRating
Health0
Fire0
Reactivity0

Personal Protective Equipment (PPE)

While the specific substance is not classified as hazardous, the following PPE is recommended based on general laboratory safety practices and information for analogous compounds.[2][3]

Protection TypeRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields or goggles.[3]
Skin Protection Wear protective gloves and a lab coat. The glove material should be impermeable and resistant to the product.[1][3] Due to a lack of specific testing, nitrile gloves are a common choice for general chemical handling.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.[1] If dust is generated or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[2][3]

Operational and Disposal Plans

Experimental Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Workspace 2. Prepare Clean Workspace (Fume Hood if Necessary) Don PPE->Prepare Workspace Weigh Compound 3. Weigh Compound Prepare Workspace->Weigh Compound Dissolve/Use in Experiment 4. Dissolve or Use in Experiment Weigh Compound->Dissolve/Use in Experiment Clean Workspace 5. Clean Workspace and Equipment Dissolve/Use in Experiment->Clean Workspace Dispose Waste 6. Dispose of Waste (Follow Institutional Guidelines) Clean Workspace->Dispose Waste Doff PPE 7. Doff PPE Dispose Waste->Doff PPE

Caption: A typical laboratory workflow for handling chemical compounds.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE: safety goggles, a lab coat, and suitable chemical-resistant gloves.[3]

    • Work in a well-ventilated area. A chemical fume hood may be used to minimize inhalation exposure, especially if the compound is a powder.[4]

  • Handling:

    • Avoid direct contact with the skin and eyes.[4]

    • Avoid creating dust.[2]

    • Keep the container tightly closed when not in use.[2][4]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]

    • Skin Contact: Wash skin with soap and plenty of water. Remove contaminated clothing.[2][3]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[2][4]

Storage:
  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed.[2][3] The product insert may contain specific storage temperature requirements.[1]

Disposal Plan:
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter sewers or waterways.[1]

  • Contaminated packaging should be treated as the product itself.

  • Transfer the material to a designated chemical waste container for disposal.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-pyrimidin-2-yl-propionic acid
Reactant of Route 2
2-Methyl-3-pyrimidin-2-yl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.